Ampreloxetine TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H19F6NO3 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |
InChI |
InChI=1S/C18H18F3NO.C2HF3O2/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;3-2(4,5)1(6)7/h1-4,9-10,12,22H,5-8,11H2;(H,6,7) |
InChI Key |
MDURTULDKWJPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Ampreloxetine (TFA): A Technical Guide to its Mechanism of Action in Neurogenic Orthostatic Hypotension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of ampreloxetine, an investigational therapeutic agent for the treatment of symptomatic nOH, with a particular focus on its effects in patients with Multiple System Atrophy (MSA). Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) with a long half-life that supports once-daily dosing.[3][4][5][6] Its targeted action at the synaptic cleft of peripheral autonomic neurons offers a promising approach to mitigating the hallmark symptoms of nOH. This document will detail the pathophysiology of nOH, the molecular mechanism of ampreloxetine, and the key clinical findings that support its therapeutic potential.
Pathophysiology of Neurogenic Orthostatic Hypotension
Neurogenic orthostatic hypotension arises from the failure of noradrenergic neurotransmission within the sympathetic nervous system.[1][7] In healthy individuals, standing up triggers a baroreflex-mediated increase in sympathetic outflow, leading to the release of norepinephrine from postganglionic sympathetic neurons. Norepinephrine then binds to α1-adrenergic receptors on vascular smooth muscle cells, causing vasoconstriction and a subsequent increase in peripheral vascular resistance to maintain blood pressure.
In nOH, this compensatory mechanism is impaired due to the degeneration of autonomic neurons, as seen in synucleinopathies like MSA and Parkinson's disease.[1][2] This leads to an insufficient release of norepinephrine upon assuming an upright posture, resulting in a drop in blood pressure and symptoms such as dizziness, lightheadedness, and syncope.[8][9]
Core Mechanism of Action of Ampreloxetine
Ampreloxetine is a potent and selective norepinephrine reuptake inhibitor (NRI).[3][5][10] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET) on the presynaptic membrane of sympathetic neurons.[11]
By inhibiting the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the concentration and prolongs the residence time of this neurotransmitter.[3][5][11] This enhanced availability of norepinephrine leads to increased stimulation of postsynaptic α1-adrenergic receptors on vascular smooth muscle cells, thereby augmenting vasoconstriction and improving the patient's ability to maintain blood pressure upon standing.[12][13][14]
Signaling Pathway of Ampreloxetine-Mediated Vasoconstriction
The increased concentration of norepinephrine in the synaptic cleft due to ampreloxetine's action initiates a downstream signaling cascade within vascular smooth muscle cells.
Pharmacodynamic Evidence
Clinical studies have provided robust pharmacodynamic evidence supporting ampreloxetine's mechanism of action. Treatment with ampreloxetine has been shown to significantly increase plasma norepinephrine levels while concurrently decreasing levels of its intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[6][12][15][16] This biochemical profile is a clear indicator of effective norepinephrine transporter inhibition.[11][16]
Table 1: Pharmacodynamic Effects of Ampreloxetine
| Parameter | Baseline | On Ampreloxetine | % Change | p-value | Citation |
| Plasma Norepinephrine (pg/mL) | 268 (range: 74–1014) | Increased vs. Baseline & Placebo | 71% increase | <0.005 | [6][15][16] |
| Plasma DHPG (pg/mL) | Not Reported | Lowered by 17% after 4 weeks | 22% decline | <0.05 | [6][15][16] |
| NE:DHPG Ratio | Not Reported | Significantly Increased | - | <0.001 | [6] |
Clinical Efficacy in Neurogenic Orthostatic Hypotension
Multiple clinical trials have evaluated the efficacy and safety of ampreloxetine in patients with symptomatic nOH. A notable finding from the Phase 3 program (SEQUOIA and REDWOOD studies) was the significant clinical benefit observed in the pre-specified subgroup of patients with MSA.[10][12][13][17]
Key Clinical Trials
-
Phase 2 Study (NCT02705755): This study demonstrated that ampreloxetine was well-tolerated and improved orthostatic symptoms and blood pressure with minimal effect on supine blood pressure.[1][3]
-
SEQUOIA Study (NCT03750552): A Phase 3 study that, while not meeting its primary endpoint in the overall nOH population, showed a strong signal of efficacy in the MSA subgroup.[17][18][19]
-
REDWOOD Study (NCT03829657): A randomized withdrawal study that further supported the durable benefit of ampreloxetine in MSA patients.[10][12][13][17]
-
CYPRESS Study (NCT05696717): An ongoing pivotal Phase 3 trial specifically in patients with MSA and symptomatic nOH.
Table 2: Efficacy of Ampreloxetine in MSA Patients (REDWOOD Subgroup Analysis)
| Endpoint | Ampreloxetine (n=20) | Placebo (n=20) | Mean Difference / Odds Ratio | p-value | Citation |
| OHSA Composite Score | Symptoms remained stable | Symptoms worsened | -1.6 | 0.0056 | [10] |
| OHQ Composite Score | - | - | -1.2 | 0.0250 | [10] |
| OHDAS Item 1 (Activities requiring standing for a short time) | - | - | -2.0 | 0.0147 | [10] |
| 3-minute Standing Systolic Blood Pressure (mmHg) | Remained stable | Dropped | 15.7 mmHg higher than placebo | 0.0157 | [10] |
| Treatment Failure (Odds Ratio) | - | - | 0.28 (95% CI: 0.05, 1.22) | - | [17] |
Experimental Protocols
Orthostatic Hypotension Symptom Assessment (OHSA)
The Orthostatic Hypotension Questionnaire (OHQ) is a patient-reported outcome measure used to assess the severity of nOH symptoms and their impact on daily activities.[9][20][21] The OHSA is a 6-item subscale of the OHQ that evaluates the severity of the following symptoms on a scale from 0 (no symptoms) to 10 (worst possible):
-
Dizziness, lightheadedness, feeling faint, or feeling like you might black out.[22]
-
Problems with vision (e.g., blurring, seeing spots).[22]
-
Weakness.[21]
-
Fatigue.[21]
-
Trouble concentrating.[21]
-
Head/neck discomfort.[21]
Protocol:
-
Patients are instructed to recall their symptoms over the past week.
-
For each of the six symptoms, patients select a number from 0 to 10 that best represents the average severity of that symptom.
-
The scores for each item are summed to generate a composite OHSA score.
Ambulatory Blood Pressure Monitoring (ABPM)
ABPM is utilized to assess the effect of ampreloxetine on blood pressure over a 24-hour period, with a particular focus on detecting any potential for worsening supine hypertension.[14][23][24]
Protocol:
-
A portable, non-invasive blood pressure monitor is fitted to the patient's non-dominant arm.
-
The device is programmed to automatically measure systolic and diastolic blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night) for 24 hours.
-
Patients are instructed to go about their normal daily activities but to keep their arm still and at heart level during measurements.
-
Data is downloaded and analyzed to determine average blood pressure readings over the 24-hour period, as well as during daytime and nighttime.
Catecholamine Measurement
Plasma levels of norepinephrine and its metabolite DHPG are measured to provide a pharmacodynamic assessment of NET inhibition.[7][25][26][27]
Protocol:
-
Blood samples are collected from patients at specified time points (e.g., pre-dose and post-dose).
-
Samples are immediately placed on ice and centrifuged to separate the plasma.
-
Plasma is stored at -80°C until analysis.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) is used to quantify the concentrations of norepinephrine and DHPG in the plasma samples.[25][26]
Conclusion
Ampreloxetine's mechanism of action as a selective norepinephrine reuptake inhibitor is well-supported by pharmacodynamic and clinical data. By increasing the synaptic availability of norepinephrine, ampreloxetine effectively addresses the underlying pathophysiology of neurogenic orthostatic hypotension. The promising efficacy and safety profile, particularly in the MSA patient population, highlight its potential as a valuable therapeutic option for this debilitating condition. Ongoing clinical trials will further elucidate the long-term benefits and safety of ampreloxetine in the management of nOH.
References
- 1. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuronal metabolism of catecholamines: plasma DHPG, DOMA and DOPAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. Implications of Ambulatory Blood Pressure Monitoring Substudies on the Interpretation of Clinical Trials in Hypertension: Should the Threshold for Drug Therapy Be Lower in Older Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Theravance Biopharma Announces Ampreloxetine Presentations at the International MSA Congress :: Theravance Biopharma [investor.theravance.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Theravance Biopharma, Inc. Announces Results from Study 0170, a Second Phase 3 Study of Ampreloxetine, in Patients with Symptomatic Neurogenic Orthostatic Hypotension (nOH) :: Theravance Biopharma [investor.theravance.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. mdsabstracts.org [mdsabstracts.org]
- 20. diva-portal.org [diva-portal.org]
- 21. The Orthostatic Hypotension Questionnaire in Swedish tested in patients with parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. heal.nih.gov [heal.nih.gov]
- 23. clario.com [clario.com]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
- 26. tools.thermofisher.com [tools.thermofisher.com]
- 27. chromsystems.com [chromsystems.com]
Ampreloxetine: A Technical Whitepaper on a Selective Norepinephrine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ampreloxetine (formerly TD-9855) is an investigational, selective norepinephrine reuptake inhibitor (NRI) with a long-acting pharmacokinetic profile, positioning it as a novel therapeutic candidate for disorders characterized by noradrenergic dysregulation.[1][2] Currently in late-stage clinical development, its primary indication is the treatment of symptomatic neurogenic orthostatic hypotension (nOH), particularly in patients with multiple system atrophy (MSA).[3] This document provides a comprehensive technical overview of ampreloxetine, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key clinical findings. Detailed experimental methodologies for relevant assays and visual representations of its signaling pathway and clinical trial workflow are also presented to provide a thorough understanding for research and development professionals.
Mechanism of Action
Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1][2] By blocking NET, ampreloxetine increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This enhanced noradrenergic signaling is the primary mechanism underlying its therapeutic effects.[2] While ampreloxetine also exhibits some affinity for the serotonin transporter (SERT), it has a notable selectivity for NET.[4] Its activity at the dopamine transporter (DAT) is not significant.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ampreloxetine.
Table 1: In Vitro and In Vivo Potency of Ampreloxetine
| Parameter | Species | Value | Notes |
| EC₅₀ for NET Occupancy | Rat (spinal cord) | 11.7 ng/mL | In vivo measurement.[4] |
| EC₅₀ for SERT Occupancy | Rat (spinal cord) | 50.8 ng/mL | In vivo measurement, demonstrating selectivity for NET.[4] |
| Projected Human Plasma EC₅₀ for NET | Human | 5.5 ng/mL | Projection based on preclinical data.[4] |
| Projected Human Plasma EC₅₀ for SERT | Human | 23.9 ng/mL | Projection based on preclinical data.[4] |
| Inhibitory Selectivity (NET vs. SERT) | Human and Rat | 4- to 10-fold | Based on in vitro uptake inhibition assays. |
Note: Specific Ki values for ampreloxetine's binding affinity to NET, SERT, and DAT are not consistently available in the public domain.
Table 2: Human Pharmacokinetic Properties of Ampreloxetine
| Parameter | Value | Notes |
| Terminal Half-Life (t½) | 30-40 hours | Supports once-daily dosing.[1] |
| Time to Maximum Concentration (Tmax) | 8-12 hours | Following single oral dose.[1] |
| Time to Steady State | Approximately 6 days | With once-daily dosing.[1] |
Table 3: Pharmacodynamic Effects of Ampreloxetine in nOH Patients
| Parameter | Change from Baseline | p-value | Notes |
| Plasma Norepinephrine (NE) | ↑ 71% | < 0.005 | Indicates successful NET inhibition.[2] |
| Plasma 3,4-dihydroxyphenylglycol (DHPG) | ↓ 22% | < 0.05 | DHPG is a metabolite of NE, its reduction further supports NET inhibition.[2] |
| NE:DHPG Ratio | Significantly Increased | < 0.001 | A sensitive marker of NET inhibition.[2] |
Experimental Protocols
The following are representative protocols for key assays used to characterize selective norepinephrine reuptake inhibitors like ampreloxetine.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human norepinephrine transporter (hNET) using a radiolabeled ligand such as [³H]nisoxetine.
Materials:
-
HEK293 cells stably expressing hNET
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]nisoxetine
-
Unlabeled competitor (for non-specific binding): Desipramine (10 µM)
-
Test compound (e.g., ampreloxetine) at various concentrations
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in lysis buffer and homogenize.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and re-centrifuge.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation
-
Assay buffer
-
[³H]nisoxetine (at a concentration near its Kd)
-
Either:
-
Vehicle (for total binding)
-
Desipramine (for non-specific binding)
-
Test compound at a range of concentrations
-
-
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Norepinephrine Uptake Inhibition Assay
This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing hNET (or other suitable cell line, e.g., SK-N-BE(2)C)[5]
-
Cell culture medium and reagents
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled substrate: [³H]Norepinephrine
-
Uptake inhibitor (for non-specific uptake): Desipramine
-
Test compound (e.g., ampreloxetine) at various concentrations
-
Lysis buffer (e.g., 1% Triton X-100 in KRH buffer)
-
Scintillation fluid
-
24- or 96-well plates
Procedure:
-
Cell Plating:
-
Plate HEK293-hNET cells in 24- or 96-well plates and grow to confluency.[5]
-
-
Uptake Assay:
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with either vehicle, desipramine (for non-specific uptake), or the test compound at various concentrations for a specified time (e.g., 10-30 minutes) at 37°C.[5]
-
Initiate the uptake by adding [³H]Norepinephrine to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.[5]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells by adding lysis buffer to each well and incubating with shaking.[5]
-
-
Counting and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the percentage of inhibition of specific uptake at each concentration of the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Visualizations
Norepinephrine Signaling Pathway
The following diagram illustrates the key steps in norepinephrine signaling at the synapse and the mechanism of action of ampreloxetine.
References
- 1. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ampreloxetine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Ampreloxetine: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of ampreloxetine, compiling data from key clinical trials to inform ongoing research and development in this area.
Pharmacokinetics
Ampreloxetine exhibits a pharmacokinetic profile that supports once-daily dosing. Its absorption, distribution, metabolism, and excretion have been characterized in studies involving healthy volunteers and various patient populations.[2]
Absorption and Distribution
Following oral administration, ampreloxetine reaches peak plasma concentrations (Tmax) between 6 to 9 hours.[3][4] The pharmacokinetic profile is best described by a two-compartment model with first-order absorption and elimination.[2][5] Ampreloxetine has a long terminal half-life of 30-40 hours, which leads to sustained plasma concentrations over a 24-hour dosing interval at steady state.[2][4] Steady-state plasma levels are typically achieved within two weeks of initiating once-daily dosing.[3][4]
Metabolism and Elimination
The primary route of elimination for ampreloxetine is believed to be through metabolism by the cytochrome P450 1A2 (CYP1A2) enzyme.[2] This is supported by the observation that smoking status and sex are statistically significant covariates for ampreloxetine exposure, although these differences are not considered clinically meaningful at the recommended 10 mg dose.[2] Notably, cytochrome P450 2D6 (CYP2D6) phenotype does not influence ampreloxetine exposure.[2]
Population Pharmacokinetics
Population pharmacokinetic analyses have indicated that age, weight, and renal impairment do not have a clinically significant impact on ampreloxetine exposure.[2][3] This suggests that dose adjustments may not be necessary for these populations.
Table 1: Summary of Ampreloxetine Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Model | Two-compartment with first-order absorption and elimination | [2][5] |
| Terminal Half-life (t½) | 30-40 hours | [2][4] |
| Time to Peak Plasma Concentration (Tmax) | 6-9 hours | [3][4] |
| Time to Steady State | ~2 weeks | [3][4] |
| Primary Metabolism | Cytochrome P450 1A2 (CYP1A2) | [2] |
| Influence of Covariates | - No clinically meaningful impact of age, weight, or renal impairment. - Statistically significant but not clinically meaningful impact of sex and smoking. | [2][3] |
Pharmacodynamics
Ampreloxetine's therapeutic effects are derived from its selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic availability of norepinephrine.
Mechanism of Action
Ampreloxetine is a selective norepinephrine reuptake inhibitor.[1] By binding to and blocking the norepinephrine transporter (NET) on presynaptic sympathetic neurons, it prevents the reuptake of norepinephrine from the synaptic cleft.[6] This leads to an increased concentration and prolonged action of norepinephrine at the neurovascular junction, enhancing vasoconstrictor tone and helping to mitigate the drop in blood pressure upon standing that is characteristic of nOH.[3][6] At higher doses, it may also act as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) due to its affinity for the serotonin transporter (SERT), though it has a 4-fold selectivity for NET over SERT.[1]
Pharmacodynamic Effects
Clinical studies have demonstrated clear pharmacodynamic effects of ampreloxetine consistent with its mechanism of action. Treatment with ampreloxetine leads to a significant increase in plasma norepinephrine levels and a concurrent decrease in its intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG).[3][7] This shift in the NE:DHPG ratio serves as a key biomarker of NET inhibition.[3]
Table 2: Summary of Ampreloxetine Pharmacodynamic Effects in nOH Patients
| Biomarker / Effect | Result | Reference(s) |
| Plasma Norepinephrine (NE) | Significant increase (e.g., 71% increase from baseline) | [3][7] |
| Plasma 3,4-dihydroxyphenylglycol (DHPG) | Significant decrease (e.g., 22% decline from baseline) | [3][7] |
| NE:DHPG Ratio | Significant increase | [3] |
| Norepinephrine Transporter (NET) Occupancy | >75% at a 10 mg dose | [2] |
| Serotonin Transporter (SERT) Occupancy | <50% at a 10 mg dose | [2] |
| Standing Systolic Blood Pressure | Increased | [8] |
| Supine Blood Pressure | Minimal change | [8] |
| Symptoms of Dizziness/Lightheadedness | Improved | [8] |
Experimental Protocols
The pharmacokinetic and pharmacodynamic properties of ampreloxetine have been elucidated through a series of clinical trials. Below are summaries of the methodologies for key studies.
Phase 2 Trial in Symptomatic nOH (NCT02705755)
This multicenter study was designed to assess the safety, efficacy, and pharmacokinetics of ampreloxetine in patients with nOH.[3][8]
-
Part A (Ascending-Dose): An ascending-dose phase with a range of 1-20 mg to evaluate safety and tolerability.[8]
-
Part B (Double-Blind, Placebo-Controlled): A one-day, double-blind, randomized, placebo-controlled phase to confirm the effects observed in Part A. The median dose was 15 mg.[8]
-
Part C (Open-Label Extension): A 20-week, open-label, steady-state extension phase with a median dose of 10 mg, followed by a 4-week withdrawal period to assess durability of effect.[8]
-
Assessments: Key assessments included the Orthostatic Hypotension Symptom Assessment Scale (OHSA), supine, seated, and standing blood pressure, and safety monitoring.[8] Pharmacokinetic and pharmacodynamic blood samples (for NE and DHPG) were also collected.[3]
Phase 3 Program: SEQUOIA (NCT03750552) and REDWOOD (NCT03829657) Studies
These were two sequential Phase 3 trials designed to evaluate the efficacy and safety of ampreloxetine in patients with symptomatic nOH due to primary autonomic failure (e.g., Multiple System Atrophy, Parkinson's Disease).[9][10]
-
SEQUOIA (4-week study): A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
-
REDWOOD (22-week study): This study consisted of a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period to evaluate the sustained benefit of ampreloxetine.[9][10]
-
Dosing: A single daily oral dose of 10 mg of ampreloxetine or placebo was administered.[9]
-
Outcome Measures: Primary endpoints focused on changes in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score. Secondary endpoints included changes in the Orthostatic Hypotension Daily Activities Scale (OHDAS).[9][10] Blood pressure and catecholamine levels were also monitored.[9]
Conclusion
Ampreloxetine is a selective norepinephrine reuptake inhibitor with a pharmacokinetic profile that allows for once-daily oral administration. Its mechanism of action leads to a sustained increase in synaptic norepinephrine, which has been shown to improve symptoms and objective measures of orthostatic hypotension in patients with nOH. The data gathered from extensive clinical trials provide a strong foundation for its continued development as a potential therapeutic option for this patient population. Further research, including the ongoing CYPRESS Phase 3 trial (NCT05696717), will continue to refine our understanding of its long-term efficacy and safety.[9]
References
- 1. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Theravance Biopharma, Inc. Announces Results from Study 0170, a Second Phase 3 Study of Ampreloxetine, in Patients with Symptomatic Neurogenic Orthostatic Hypotension (nOH) :: Theravance Biopharma [investor.theravance.com]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. Theravance Biopharma Presents Two New Ampreloxetine Analyses in Oral Session at the American Academy of Neurology 2025 Annual Meeting [prnewswire.com]
- 7. Theravance Biopharma Announces Ampreloxetine Presentations at the International MSA Congress :: Theravance Biopharma [investor.theravance.com]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of Ampreloxetine in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]
Ampreloxetine (TFA) for Multiple System Atrophy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ampreloxetine, an investigational, selective norepinephrine reuptake inhibitor (NRI), is emerging as a promising therapeutic candidate for the management of neurogenic orthostatic hypotension (nOH) in patients with multiple system atrophy (MSA). This technical guide provides an in-depth overview of Ampreloxetine, its mechanism of action, and a summary of key clinical findings. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the scientific underpinnings of Ampreloxetine and its application in MSA research. This document includes detailed experimental protocols derived from publicly available clinical trial information and mandatory visualizations to elucidate complex biological pathways and experimental workflows.
Introduction to Multiple System Atrophy and Neurogenic Orthostatic Hypotension
Multiple system atrophy (MSA) is a rare, progressive neurodegenerative disorder characterized by a combination of parkinsonism, cerebellar ataxia, and autonomic failure.[1] One of the most debilitating manifestations of autonomic dysfunction in MSA is neurogenic orthostatic hypotension (nOH), a sustained drop in blood pressure upon standing.[2] nOH can lead to symptoms of dizziness, lightheadedness, blurred vision, and syncope, significantly impairing a patient's quality of life and increasing the risk of falls and injury.[2]
The underlying pathology of nOH in MSA involves the degeneration of central autonomic neurons, which are responsible for regulating blood pressure.[3] This central lesion results in an inadequate release of norepinephrine from peripheral sympathetic nerves upon standing, leading to failed vasoconstriction and a subsequent drop in blood pressure.[4]
Ampreloxetine: A Profile
Ampreloxetine (formerly TD-9855) is a potent and selective norepinephrine reuptake inhibitor with a long half-life, allowing for once-daily oral administration.[5][6] It is being investigated as a targeted therapy for symptomatic nOH in MSA.[7] The trifluoroacetate (TFA) salt of Ampreloxetine is commonly used in research and development settings.
Mechanism of Action
Ampreloxetine functions by binding to the norepinephrine transporter (NET) on presynaptic sympathetic neurons.[6] This binding action blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission. In patients with MSA, where there is a relative sparing of peripheral sympathetic neurons, Ampreloxetine's mechanism is thought to amplify the effect of the remaining norepinephrine, leading to improved vasoconstriction and amelioration of orthostatic hypotension.[3]
Caption: Signaling pathway of Ampreloxetine in the synaptic cleft.
Clinical Development in MSA
Ampreloxetine has been evaluated in several clinical trials for the treatment of nOH. While initial studies in a broader population of patients with synucleinopathies did not meet their primary endpoints, a pre-specified subgroup analysis of MSA patients in the REDWOOD (NCT03829657) and SEQUOIA (NCT03750552) studies revealed a significant treatment benefit.[1][8] This has led to the ongoing pivotal Phase 3 CYPRESS study (NCT05696717), which is exclusively enrolling MSA patients.[7][9]
Summary of Key Efficacy Data in MSA Patients
The following tables summarize the key quantitative data from the MSA subgroup of the REDWOOD and SEQUOIA clinical trials.
Table 1: Change in Orthostatic Hypotension Symptom Assessment (OHSA) Composite Score
| Study Phase | Treatment Group | Baseline Mean OHSA Composite Score | Mean Change from Baseline | p-value |
| REDWOOD (6-week Randomized Withdrawal) | Ampreloxetine | -2.6 (from pre-treatment)[10] | Stable | 0.0056[3] |
| REDWOOD (6-week Randomized Withdrawal) | Placebo | -2.6 (from pre-treatment)[10] | Worsened (-1.6 points vs Ampreloxetine)[3] | 0.0056[3] |
Table 2: Change in Standing Systolic Blood Pressure (SBP)
| Study Phase | Treatment Group | Mean Change in 3-minute Standing SBP | p-value |
| REDWOOD (6-week Randomized Withdrawal) | Ampreloxetine | 15.7 mmHg higher than placebo[10] | 0.0157[10] |
Table 3: Pharmacodynamic Effects in MSA Patients
| Biomarker | Effect of Ampreloxetine |
| Venous Plasma Norepinephrine | 79% increase after 4 weeks of treatment[8] |
Safety and Tolerability
Across clinical trials, Ampreloxetine has been generally well-tolerated in MSA patients.[11] Importantly, it has not been associated with a worsening of supine hypertension, a common and dangerous side effect of other pressor agents used to treat nOH.[1][8] Adverse event rates were similar between the Ampreloxetine and placebo groups during the placebo-controlled periods of the trials.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in Ampreloxetine clinical trials for MSA. These protocols are synthesized from publicly available information and are intended to serve as a guide for researchers.
Patient Assessment and Outcome Measures
References
- 1. research.rug.nl [research.rug.nl]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Theravance Biopharma Announces Ampreloxetine Presentations at the International MSA Congress :: Theravance Biopharma [investor.theravance.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The Orthostatic Hypotension Questionnaire in Swedish tested in patients with parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Unified Multiple System Atrophy Rating Scale (UMSARS) [movementdisorders.org]
- 8. Website [eprovide.mapi-trust.org]
- 9. neurologylive.com [neurologylive.com]
- 10. Optimal Diagnostic Thresholds for Diagnosis of Orthostatic Hypotension with a “Sit-to-Stand Test” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of Ampreloxetine in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]
Preclinical Profile of Ampreloxetine in Models of Autonomic Dysfunction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampreloxetine (formerly TD-9855) is a novel, selective, and long-acting norepinephrine reuptake inhibitor (NRI) under investigation for the management of symptomatic neurogenic orthostatic hypotension (nOH), a manifestation of autonomic dysfunction. This technical guide synthesizes the available preclinical data for ampreloxetine, providing insights into its mechanism of action, and outlines relevant experimental models and protocols for assessing its efficacy in the context of autonomic dysfunction. While detailed quantitative data from dedicated preclinical studies in animal models of autonomic dysfunction are not extensively published, this document extrapolates from its known pharmacology and established preclinical models to provide a comprehensive overview for the research and drug development community.
Introduction to Ampreloxetine and Autonomic Dysfunction
Autonomic dysfunction, particularly in the context of neurodegenerative diseases such as Multiple System Atrophy (MSA) and Parkinson's Disease, often leads to nOH. This condition is characterized by a significant drop in blood pressure upon standing, resulting from impaired norepinephrine (NE) release from sympathetic nerve terminals. Ampreloxetine is designed to address this by blocking the norepinephrine transporter (NET), thereby increasing the synaptic availability of NE and enhancing noradrenergic signaling.[1][2]
Mechanism of Action
Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[2] By binding to NET, it blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged action of norepinephrine at the neurovascular junction, enhancing vasoconstriction and helping to maintain blood pressure upon standing.[1][3] Preclinical and clinical studies have demonstrated its high affinity for NET.[4]
Signaling Pathway of Ampreloxetine's Action
Preclinical Models of Autonomic Dysfunction
While specific preclinical studies of ampreloxetine in autonomic dysfunction models are not publicly detailed, several established animal models are routinely used to evaluate compounds with similar mechanisms of action. These models aim to replicate the neurochemical deficits observed in human autonomic failure.
6-Hydroxydopamine (6-OHDA) Model of Sympathetic Denervation
The 6-OHDA model is a widely used method to induce degeneration of catecholaminergic neurons, including sympathetic noradrenergic neurons.[5][6]
Experimental Protocol:
-
Animal Model: Male Wistar rats (250-300g) are commonly used.
-
Pre-treatment: To protect central noradrenergic neurons, animals may be pre-treated with a dopamine β-hydroxylase inhibitor (e.g., fusaric acid) or a norepinephrine transporter inhibitor that does not readily cross the blood-brain barrier.
-
6-OHDA Administration: 6-OHDA is administered systemically (intravenously or intraperitoneally) to induce peripheral sympathetic denervation. A typical dose is 50-100 mg/kg.[5] The solution is freshly prepared in saline containing 0.1% ascorbic acid to prevent oxidation.[6]
-
Assessment of Denervation: The efficacy of the lesion is confirmed by measuring tissue norepinephrine content in peripheral organs (e.g., heart, spleen) or by assessing the pressor response to sympathomimetic agents.
-
Drug Administration: Ampreloxetine or vehicle is administered orally or via another appropriate route.
-
Hemodynamic Monitoring: Blood pressure and heart rate are continuously monitored using telemetry implants for conscious, freely moving animals.[7] This allows for the assessment of baseline hemodynamics and the response to orthostatic challenges (e.g., tilt-table test).
DSP-4 Model of Norepinephrine Depletion
N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is a neurotoxin that selectively destroys noradrenergic neurons originating in the locus coeruleus, but can also affect peripheral noradrenergic neurons.[8][9]
Experimental Protocol:
-
Animal Model: Mice or rats are suitable for this model.
-
DSP-4 Administration: DSP-4 is typically administered via intraperitoneal injection at a dose of 50 mg/kg.[10] The solution is prepared in saline.
-
Time Course: The effects of DSP-4 on norepinephrine levels develop over several days to weeks.[8]
-
Confirmation of Lesion: Norepinephrine levels in relevant tissues are measured by high-performance liquid chromatography (HPLC) to confirm the extent of depletion.
-
Ampreloxetine Treatment and Monitoring: Similar to the 6-OHDA model, ampreloxetine is administered after the lesion has been established, and cardiovascular parameters are monitored using telemetry.
In Vitro Characterization
The preclinical evaluation of ampreloxetine would have included a comprehensive in vitro characterization to determine its potency and selectivity.
Radioligand Binding Assays
Experimental Protocol:
-
Tissue Preparation: Membranes are prepared from cells recombinantly expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).
-
Assay: Competition binding assays are performed using a radiolabeled ligand specific for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, and [³H]WIN 35,428 for DAT).
-
Data Analysis: The concentration of ampreloxetine that inhibits 50% of radioligand binding (IC₅₀) is determined.
Neurotransmitter Uptake Assays
Experimental Protocol:
-
Cell Culture: Cells expressing hNET, hSERT, or hDAT are cultured.
-
Assay: The ability of ampreloxetine to inhibit the uptake of radiolabeled norepinephrine, serotonin, or dopamine into these cells is measured.
-
Data Analysis: The IC₅₀ for uptake inhibition is calculated.
Expected Preclinical Findings and Data Presentation
Based on the known pharmacology of ampreloxetine, the following preclinical outcomes would be anticipated. The tables below are illustrative of how such data would be presented.
Table 1: In Vitro Transporter Binding and Uptake Inhibition Profile of Ampreloxetine
| Transporter | Radioligand Binding IC₅₀ (nM) | Neurotransmitter Uptake IC₅₀ (nM) |
| Norepinephrine (NET) | Data not publicly available | Data not publicly available |
| Serotonin (SERT) | Data not publicly available | Data not publicly available |
| Dopamine (DAT) | Data not publicly available | Data not publicly available |
Note: Ampreloxetine is reported to be highly selective for NET over SERT and DAT.[2]
Table 2: Effect of Ampreloxetine on Mean Arterial Pressure (MAP) in a Conscious Telemetry Rat Model of Autonomic Dysfunction
| Treatment Group | Dose (mg/kg, p.o.) | Baseline MAP (mmHg) | Change in MAP Post-Tilt (mmHg) |
| Vehicle | - | Data not publicly available | Data not publicly available |
| Ampreloxetine | Low Dose | Data not publicly available | Data not publicly available |
| Ampreloxetine | Mid Dose | Data not publicly available | Data not publicly available |
| Ampreloxetine | High Dose | Data not publicly available | Data not publicly available |
p.o. = per os (by mouth)
Visualization of Experimental Workflow
Preclinical Evaluation Workflow for Ampreloxetine
Conclusion
Ampreloxetine's selective norepinephrine reuptake inhibition presents a targeted approach for the treatment of nOH. While detailed preclinical data in established animal models of autonomic dysfunction are not widely published, the known mechanism of action and the availability of validated models provide a strong rationale for its clinical development. Further publication of preclinical studies would be of significant interest to the scientific community to fully elucidate its pharmacological profile. This guide provides a framework for understanding the preclinical investigations that would have formed the basis for the clinical evaluation of ampreloxetine in patients with autonomic dysfunction.
References
- 1. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theravance Biopharma Announces Ampreloxetine (TD-9855) Phase 2 Study Results Selected for Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [theravancebiopharma.gcs-web.com]
- 5. Reversal of 6-hydroxydopamine-induced hypotension in the rat without activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. Telemetry for preclinical safety pharmacology studies | Vivonics [vivonics-preclinical.com]
- 8. DSP-4-induced depletion of brain norepinephrine produces opposite effects on exploratory behavior 3 and 14 days after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of DSP-4 induced central noradrenergic depletion on tactile learning in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Ampreloxetine: An In-Depth Analysis of Cellular Targets Beyond the Norepinephrine Transporter
For Immediate Release
This technical guide provides a comprehensive overview of the cellular targets of Ampreloxetine (TD-9855), a selective norepinephrine reuptake inhibitor, with a particular focus on its interactions with targets beyond the norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacology of Ampreloxetine.
Executive Summary
Ampreloxetine is a potent and selective norepinephrine reuptake inhibitor (NRI) with a long pharmacokinetic half-life, making it suitable for once-daily dosing. Its primary mechanism of action is the inhibition of NET, leading to increased synaptic concentrations of norepinephrine. While highly selective for NET, Ampreloxetine also exhibits measurable affinity for the serotonin transporter (SERT), establishing it as a secondary cellular target. This dual activity, with a clear preference for NET, defines its pharmacological profile. This guide synthesizes the available quantitative data on its binding affinities and transporter occupancy and details the experimental methodologies used to determine these interactions.
Primary and Secondary Cellular Targets
The primary cellular target of Ampreloxetine is the norepinephrine transporter. The secondary and most significant off-target interaction is with the serotonin transporter.
Norepinephrine Transporter (NET)
Ampreloxetine is a high-affinity inhibitor of the human norepinephrine transporter. This interaction is the basis for its therapeutic effects. In vivo studies have demonstrated high levels of NET occupancy at clinically relevant doses.
Serotonin Transporter (SERT)
Ampreloxetine displays a lower but notable affinity for the serotonin transporter. In vitro studies have established a 4- to 10-fold selectivity for NET over SERT. This indicates that while Ampreloxetine's primary action is on norepinephrine reuptake, it can also influence serotonergic neurotransmission, particularly at higher concentrations. This dual inhibitory action suggests that at higher doses, Ampreloxetine may function as a serotonin-norepinephrine reuptake inhibitor (SNRI).
Quantitative Analysis of Transporter Interactions
The following tables summarize the key quantitative data regarding the interaction of Ampreloxetine with its primary and secondary cellular targets.
| Target | Parameter | Value | Species | Assay Type | Reference |
| Norepinephrine Transporter (NET) | Selectivity vs. SERT | 4- to 10-fold | Human, Rat | In vitro uptake inhibition | |
| Norepinephrine Transporter (NET) | Plasma EC50 | 11.7 ng/mL | Rat | In vivo transporter occupancy | |
| Norepinephrine Transporter (NET) | Plasma EC50 | 1.21 ng/mL | Human | In vivo PET imaging | |
| Serotonin Transporter (SERT) | Plasma EC50 | 50.8 ng/mL | Rat | In vivo transporter occupancy | |
| Serotonin Transporter (SERT) | Occupancy | 25% (± 8%) at 6.35 ng/mL plasma concentration | Human | In vivo PET imaging | |
| Serotonin Transporter (SERT) | Predicted Occupancy | < 50% at a 10 mg dose | Human | Pharmacokinetic Modeling | 8 |
Table 1: Summary of Ampreloxetine Binding Affinities and Occupancy
Experimental Protocols
In Vitro Transporter Inhibition Assays
Detailed protocols for the specific in vitro uptake inhibition assays that determined the 4- to 10-fold selectivity for NET over SERT are not publicly available in the reviewed literature. However, such assays generally follow a standard methodology:
-
Cell Culture: Stably transfected cell lines expressing either the human NET or SERT are cultured under appropriate conditions.
-
Radioligand Incubation: Cells are incubated with a specific radiolabeled substrate for either NET (e.g., [3H]norepinephrine) or SERT (e.g., [3H]serotonin).
-
Compound Competition: A range of concentrations of the test compound (Ampreloxetine) is co-incubated with the cells and the radiolabeled substrate.
-
Uptake Measurement: After incubation, the cells are washed to remove the unbound radioligand, and the amount of radiolabeled substrate taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of Ampreloxetine that inhibits 50% of the specific radioligand uptake (IC50) is calculated. The ratio of the IC50 values for SERT and NET determines the selectivity.
In Vivo Rodent Transporter Occupancy Studies
The in vivo transporter occupancy in rats was determined through pharmacokinetic/pharmacodynamic modeling. The specific experimental details are not fully described in the available literature but would typically involve:
-
Drug Administration: Rats are administered various doses of Ampreloxetine.
-
Ex Vivo Autoradiography: At specific time points after drug administration, the animals are euthanized, and their brains are sectioned. The brain sections are then incubated with a radioligand that specifically binds to NET or SERT.
-
Imaging and Quantification: The binding of the radioligand is visualized and quantified using autoradiography. The reduction in radioligand binding in the drug-treated animals compared to vehicle-treated controls is used to calculate the percentage of transporter occupancy.
-
Plasma Concentration Measurement: Blood samples are collected at the time of euthanasia to determine the plasma concentration of Ampreloxetine.
-
EC50 Calculation: The plasma concentration of Ampreloxetine that results in 50% transporter occupancy (EC50) is then determined by fitting the data to a dose-response curve.
Human Positron Emission Tomography (PET) Imaging
A single-dose, open-label PET study was conducted in eight healthy male subjects to determine NET and SERT occupancy in the human brain.
-
Subject Population: Eight healthy male volunteers.
-
Drug Administration: Single oral doses of Ampreloxetine ranging from 4 to 20 mg were administered.
-
Radiotracers:
-
For NET imaging: [11C]-(S,S)-methylreboxetine
-
For SERT imaging: [11C]-3-amino-4-[2-[(di(methyl)amino)methyl]phenyl]sulfanylbenzonitrile
-
-
Imaging Protocol: Due to the long pharmacokinetic half-life of Ampreloxetine (30-40 hours), sequential assessment of SERT and NET occupancy was performed in the same subject. PET scans were conducted to measure the binding of the radiotracers in specific brain regions before and after Ampreloxetine administration.
-
Data Analysis: The reduction in radiotracer binding potential after drug administration was used to calculate the percentage of transporter occupancy. The relationship between plasma Ampreloxetine concentrations and transporter occupancy was then modeled to estimate the plasma EC50.
Signaling Pathways and Experimental Workflows
The primary mechanism of Ampreloxetine involves the direct blockade of neurotransmitter reuptake transporters. The downstream effects are a consequence of increased synaptic neurotransmitter levels.
Caption: Mechanism of Ampreloxetine Action at the Synapse.
Caption: Workflow for Human PET Imaging Study of Ampreloxetine.
Broader Off-Target Screening
A comprehensive screening of Ampreloxetine against a wide panel of other receptors, ion channels, and enzymes (e.g., a CEREP panel) is not publicly available in the peer-reviewed literature. Such studies are a standard component of preclinical safety pharmacology to identify potential off-target liabilities that could contribute to adverse effects. While the existing data strongly point to NET and, to a lesser extent, SERT as the primary cellular targets, the full off-target profile remains proprietary information of the manufacturer.
Conclusion
Ampreloxetine (TFA): A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of Ampreloxetine trifluoroacetate (TFA). Ampreloxetine, also known as TD-9855, is a selective norepinephrine reuptake inhibitor under investigation for the treatment of symptomatic neurogenic orthostatic hypotension.[1] This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.
Physicochemical Properties of Ampreloxetine
Ampreloxetine is a small molecule with the following chemical structure:
(Structure information to be inserted here if available, though not explicitly found in search results)
The trifluoroacetate (TFA) salt is often used in research and development settings.
Solubility of Ampreloxetine (TFA)
The solubility of a compound is a critical parameter for a wide range of laboratory applications, from in vitro assays to formulation development. While specific quantitative solubility data for Ampreloxetine TFA in common pure laboratory solvents is not widely published, some information is available for Dimethyl Sulfoxide (DMSO) and aqueous-based formulations.
Summary of Available Solubility Data
The following table summarizes the known solubility information for Ampreloxetine and its TFA salt. It is important to note that the TFA salt form may exhibit different solubility characteristics compared to the free base.
| Solvent/System | Form | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | Ampreloxetine | 100 mg/mL | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | This compound | ≥ 2.5 mg/mL | Saturation was not determined.[3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Ampreloxetine | 2.5 mg/mL | Clear solution, requires ultrasonic assistance.[2] |
| 10% DMSO / 90% Corn Oil | Ampreloxetine | 2.5 mg/mL | Clear solution, requires ultrasonic assistance.[2] |
Note: The information in this table is based on publicly available data from chemical suppliers and may not have been independently verified.
Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
For researchers needing to determine the solubility of Ampreloxetine (TFA) in specific solvents, the saturation shake-flask method is the gold standard for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of Ampreloxetine (TFA) in a given solvent at a specified temperature.
Materials:
-
Ampreloxetine (TFA) solid
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of Ampreloxetine (TFA) solid to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of Ampreloxetine (TFA) in the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
Calculation: Calculate the solubility of Ampreloxetine (TFA) in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mM.
Stability of Ampreloxetine (TFA)
The stability of a compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. Stability can be influenced by factors such as the solvent, temperature, pH, and exposure to light.
Summary of Available Stability Data
The following table outlines the known stability of Ampreloxetine solutions. Detailed stability profiles in various solvents and under different stress conditions are not extensively documented in publicly available sources.
| Solvent | Storage Temperature | Duration | Remarks |
| DMSO | -80°C | 6 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2] |
| DMSO | -20°C | 1 month | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocol for Assessing Solution Stability
The following protocol provides a general framework for evaluating the stability of Ampreloxetine (TFA) in solution under various conditions.
Objective: To assess the stability of Ampreloxetine (TFA) in a specific solvent under defined storage conditions (temperature, light, pH).
Materials:
-
Stock solution of Ampreloxetine (TFA) of known concentration
-
Solvent(s) of interest
-
pH meter and buffers (for pH stability)
-
Temperature-controlled chambers/incubators
-
Photostability chamber with controlled light exposure (e.g., ICH Q1B option)
-
Amber and clear vials
-
HPLC system with a stability-indicating method
Procedure:
-
Sample Preparation: Prepare solutions of Ampreloxetine (TFA) in the desired solvent(s) at a known concentration.
-
Storage Conditions:
-
Temperature Stability: Aliquot the solution into vials and store them at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Photostability: Expose the solution in clear vials to a controlled light source, while keeping control samples in amber vials to protect from light.
-
pH Stability: Adjust the pH of aqueous solutions using appropriate buffers to cover a range of pH values (e.g., acidic, neutral, basic) and store at a constant temperature.
-
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each storage condition.
-
Analysis: Analyze the samples using a validated, stability-indicating HPLC method. This method should be able to separate the parent Ampreloxetine peak from any potential degradation products.
-
Data Evaluation: Compare the peak area of Ampreloxetine at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Signaling Pathway and Experimental Workflows
Ampreloxetine Mechanism of Action: Norepinephrine Reuptake Inhibition
Ampreloxetine is a selective norepinephrine reuptake inhibitor.[1] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
Caption: Signaling pathway of Ampreloxetine as a norepinephrine reuptake inhibitor.
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for determining the solubility and stability of a compound like Ampreloxetine (TFA).
Caption: General experimental workflow for solubility and stability assessment.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of Ampreloxetine (TFA) in common laboratory solvents. While comprehensive quantitative data is limited in public literature, this guide provides the available data points and detailed experimental protocols to enable researchers to determine these critical parameters for their specific needs. The provided diagrams offer a visual representation of Ampreloxetine's mechanism of action and a logical workflow for its physicochemical characterization. As more research on Ampreloxetine is published, a more complete profile of its properties will become available.
References
- 1. investor.theravance.com [investor.theravance.com]
- 2. Theravance Biopharma to Present New Ampreloxetine Data at the 34th International Symposium on The Autonomic Nervous System [prnewswire.com]
- 3. Theravance Biopharma, Inc. Announces Results from Study 0170, a Second Phase 3 Study of Ampreloxetine, in Patients with Symptomatic Neurogenic Orthostatic Hypotension (nOH) | Nasdaq [nasdaq.com]
Methodological & Application
Application Note: Quantification of Ampreloxetine in Rat Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ampreloxetine in rat plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies of Ampreloxetine in a preclinical research setting.
Introduction
Ampreloxetine is an investigational selective norepinephrine reuptake inhibitor under development for the treatment of symptomatic neurogenic orthostatic hypotension.[1][2] Preclinical pharmacokinetic studies are essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. A reliable bioanalytical method for the quantification of Ampreloxetine in biological matrices, such as rat plasma, is a prerequisite for these studies. LC-MS/MS offers high sensitivity and selectivity, making it the technology of choice for this application.[3] This document provides a detailed protocol for the determination of Ampreloxetine in rat plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
Ampreloxetine analytical standard
-
Ampreloxetine-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters)
-
Analytical column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 μm) or equivalent[4]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Stock and Working Solutions
-
Ampreloxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve Ampreloxetine in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Ampreloxetine-d5 in methanol.
-
Ampreloxetine Working Solutions: Prepare serial dilutions of the Ampreloxetine stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is used for sample extraction.[4][5][6]
-
Thaw rat plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Norepinephrine Reuptake Inhibition Assay with Ampreloxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine (TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension.[1][2][3][4][5][[“]] Its mechanism of action involves the blockade of the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[1][3][4] By inhibiting NET, Ampreloxetine increases the concentration and prolongs the action of norepinephrine in the synapse.[1][3][4]
These application notes provide detailed protocols for two common in vitro methods to assess the norepinephrine reuptake inhibitory activity of Ampreloxetine: a traditional radiolabeled norepinephrine uptake assay and a more modern fluorescence-based assay. These assays are crucial for determining the potency and selectivity of compounds like Ampreloxetine in a controlled laboratory setting.
Norepinephrine Reuptake Signaling Pathway
The norepinephrine transporter (NET) is a key component in regulating noradrenergic signaling. It functions by removing norepinephrine from the synaptic cleft, thus terminating its action on adrenergic receptors. Inhibition of this transporter by agents such as Ampreloxetine leads to an accumulation of norepinephrine in the synapse, enhancing downstream signaling.
Norepinephrine reuptake signaling pathway and the inhibitory action of Ampreloxetine.
Experimental Protocols
Two primary in vitro methods are detailed below. The choice of assay depends on laboratory capabilities and throughput requirements.
Protocol 1: Radiolabeled [³H]-Norepinephrine Uptake Inhibition Assay
This classic method directly measures the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.
Experimental Workflow:
Workflow for the radiolabeled norepinephrine uptake inhibition assay.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L D-glucose, pH 7.4).
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: Ampreloxetine.
-
Reference Inhibitor: Desipramine or Nisoxetine.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
96-well microplates: Amine-coated or Poly-D-lysine-coated.
-
Cell harvester and filter mats (optional, for filtration-based assays).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hNET cells in a humidified incubator at 37°C with 5% CO₂.
-
One day before the experiment, seed the cells into 96-well plates at a density of approximately 50,000 cells per well.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of Ampreloxetine in assay buffer. A suggested starting concentration range is 0.1 nM to 10 µM. A study has predicted 50% NET occupancy at a plasma concentration of 1.2 ng/mL, which can inform the in vitro concentration range.[8]
-
Prepare solutions of the reference inhibitor (e.g., 10 µM Desipramine for defining non-specific uptake) and a vehicle control (e.g., DMSO at the same final concentration as in the Ampreloxetine dilutions).
-
-
Assay Performance:
-
On the day of the assay, gently wash the cell monolayers with assay buffer.
-
Add the diluted Ampreloxetine, reference inhibitor, or vehicle control to the respective wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration close to its Km (e.g., 50 nM).[7]
-
Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer or detergent.
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.
-
Plot the percentage of inhibition against the logarithm of Ampreloxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fluorescence-Based Norepinephrine Transporter Uptake Assay
This high-throughput method utilizes a fluorescent substrate that is a substrate for the norepinephrine transporter. Uptake of the dye into the cells results in an increase in fluorescence intensity.
Experimental Workflow:
References
- 1. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theravance Biopharma Announces Ampreloxetine Presentations at the International MSA Congress :: Theravance Biopharma [investor.theravance.com]
- 6. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - Consensus [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
Administration of Ampreloxetine in Rodent Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine is an investigational, selective norepinephrine reuptake inhibitor (NRI) currently under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition often associated with neurodegenerative diseases such as Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2][3][4] In patients with these conditions, ampreloxetine has been shown to increase norepinephrine levels, which can lead to improvements in blood pressure and a reduction in symptoms of nOH.[1][3][5] While the primary focus of clinical research has been on nOH, the mechanism of action of ampreloxetine suggests potential therapeutic applications in broader aspects of Parkinson's disease, where the norepinephrine system is also implicated.
This document provides a summary of the available information on the administration of Ampreloxetine in preclinical rodent models relevant to Parkinson's disease research. It is important to note that publicly available, detailed protocols for the use of Ampreloxetine specifically in rodent models of Parkinson's disease are limited. The information presented here is synthesized from clinical study data and general knowledge of preclinical drug administration in rodents.
Mechanism of Action
Ampreloxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[5] By blocking the reuptake of norepinephrine from the synaptic cleft, ampreloxetine increases the concentration of this neurotransmitter available to act on adrenergic receptors. In the context of Parkinson's disease, where there is a known degeneration of noradrenergic neurons in the locus coeruleus, enhancing norepinephrine signaling could potentially alleviate both motor and non-motor symptoms.
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Experimental Protocols
Rodent Models of Parkinson's Disease
Several well-established rodent models are used to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential therapeutics. The choice of model depends on the specific aspects of the disease being investigated.
-
6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a rapid and significant loss of dopaminergic neurons.[6]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra.[6][7]
-
Alpha-Synuclein Overexpression Models: These models utilize viral vectors (e.g., adeno-associated virus) to overexpress alpha-synuclein, a key protein in the formation of Lewy bodies, in the substantia nigra.[8] This leads to a more progressive neurodegeneration.
The experimental workflow for a typical preclinical study is illustrated below:
Drug Preparation and Administration
-
Formulation: Ampreloxetine is typically available as a trifluoroacetate (TFA) salt. For administration to rodents, it should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution. The final pH of the solution should be adjusted to be within a physiologically tolerated range.
-
Dosage: Based on clinical studies in humans where daily doses of 10 mg have been used, appropriate allometric scaling should be applied to determine the equivalent dose for rodents.[1] It is recommended to perform dose-response studies to identify the optimal therapeutic dose in the chosen animal model.
-
Route of Administration:
-
Oral Gavage (PO): This is a common route for preclinical studies and mimics the intended clinical route of administration.
-
Intraperitoneal (IP) Injection: This route offers rapid absorption and is often used in proof-of-concept studies.
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound.
-
Behavioral Assessments
A battery of behavioral tests should be employed to assess the effects of Ampreloxetine on motor and non-motor symptoms of Parkinson's disease in rodent models.
-
Motor Function:
-
Cylinder Test: To assess forelimb use asymmetry.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Open Field Test: To measure general locomotor activity and exploratory behavior.
-
-
Non-Motor Symptoms:
-
Forced Swim Test / Tail Suspension Test: To assess depressive-like behavior.
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
Neurochemical and Histological Analyses
Following the completion of behavioral testing, post-mortem analyses of brain tissue are crucial to understand the neurochemical and neuroprotective effects of Ampreloxetine.
-
High-Performance Liquid Chromatography (HPLC): To quantify the levels of norepinephrine, dopamine, and their metabolites in brain regions such as the striatum, prefrontal cortex, and hippocampus.
-
Immunohistochemistry (IHC): To visualize and quantify the number of dopaminergic neurons (tyrosine hydroxylase-positive cells) and noradrenergic neurons in the substantia nigra and locus coeruleus, respectively. This can also be used to assess the extent of alpha-synuclein pathology.
Data Presentation
All quantitative data from preclinical studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of Ampreloxetine on Motor Function in a 6-OHDA Rat Model of Parkinson's Disease (Hypothetical Data)
| Treatment Group | Cylinder Test (% Contralateral Forelimb Use) | Rotarod Latency to Fall (seconds) |
| Sham + Vehicle | 50 ± 5 | 180 ± 20 |
| 6-OHDA + Vehicle | 15 ± 3 | 60 ± 10 |
| 6-OHDA + Ampreloxetine (X mg/kg) | 25 ± 4# | 90 ± 15# |
| 6-OHDA + Ampreloxetine (Y mg/kg) | 35 ± 5# | 120 ± 18# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. 6-OHDA + Vehicle. |
Table 2: Effect of Ampreloxetine on Neurotransmitter Levels in the Striatum (Hypothetical Data)
| Treatment Group | Norepinephrine (pg/mg tissue) | Dopamine (pg/mg tissue) |
| Sham + Vehicle | 100 ± 10 | 5000 ± 500 |
| 6-OHDA + Vehicle | 60 ± 8 | 1000 ± 150 |
| 6-OHDA + Ampreloxetine (X mg/kg) | 80 ± 9# | 1200 ± 180 |
| 6-OHDA + Ampreloxetine (Y mg/kg) | 95 ± 11# | 1500 ± 200# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. 6-OHDA + Vehicle. |
Conclusion
While direct and detailed protocols for the administration of Ampreloxetine in rodent models of Parkinson's disease are not extensively published, the information provided here offers a framework for designing and conducting such preclinical studies. Based on its mechanism of action as a norepinephrine reuptake inhibitor, Ampreloxetine holds promise for addressing noradrenergic deficits in Parkinson's disease. Rigorous preclinical evaluation in relevant animal models is a critical step in exploring its full therapeutic potential beyond the treatment of neurogenic orthostatic hypotension. Researchers are encouraged to perform careful dose-finding studies and utilize a comprehensive battery of behavioral and neurochemical outcome measures to fully characterize the effects of Ampreloxetine in the context of Parkinson's disease.
References
- 1. investor.theravance.com [investor.theravance.com]
- 2. Theravance Biopharma Presents Two New Ampreloxetine Analyses in Oral Session at the American Academy of Neurology 2025 Annual Meeting :: Theravance Biopharma [investor.theravance.com]
- 3. Theravance Biopharma to Present New Ampreloxetine Data at the 2023 International Congress of Parkinson's Disease and Movement Disorders :: Theravance Biopharma [investor.theravance.com]
- 4. Theravance Biopharma Completes Enrollment in Pivotal Phase 3 CYPRESS Study of Ampreloxetine in Patients with Symptomatic Neurogenic Orthostatic Hypotension due to Multiple System Atrophy [prnewswire.com]
- 5. medrxiv.org [medrxiv.org]
- 6. conductscience.com [conductscience.com]
- 7. Application of Neurotoxin-Induced Animal Models in the Study of Parkinson’s Disease-Related Depression: Profile and Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Ampreloxetine's Efficacy in Preclinical Models of Orthostatic Hypotension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. It primarily results from impaired release of norepinephrine from sympathetic nerve endings. Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of symptomatic nOH. By blocking the norepinephrine transporter (NET), ampreloxetine increases the synaptic concentration of norepinephrine, thereby enhancing noradrenergic signaling and improving vascular tone.[1][2][3]
These application notes provide a framework for assessing the preclinical efficacy of ampreloxetine in established animal models of orthostatic hypotension. The included protocols are designed to guide researchers in evaluating the pharmacodynamic effects of ampreloxetine on cardiovascular parameters and its potential to ameliorate orthostatic intolerance.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Ampreloxetine's therapeutic potential in nOH stems from its targeted action on the norepinephrine transporter (NET).[1][2] The NET is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. In nOH, the foundational issue is often an insufficient release of norepinephrine to constrict blood vessels upon standing.
By inhibiting NET, ampreloxetine effectively increases the concentration and prolongs the residence time of norepinephrine in the synapse. This leads to enhanced activation of adrenergic receptors on vascular smooth muscle cells, resulting in increased vasoconstriction and a subsequent rise in blood pressure, particularly in the upright position.
Mechanism of Ampreloxetine Action.
Preclinical Models of Orthostatic Hypotension
Several preclinical models have been established to mimic the pathophysiology of nOH. The choice of model depends on the specific aspect of the disease being investigated.
1. Neurotoxin-Induced Models:
-
6-Hydroxydopamine (6-OHDA) Rat Model: 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons. Systemic administration in rats leads to peripheral sympathetic denervation, resulting in a phenotype that includes orthostatic hypotension.[4][5][6] This model is useful for studying compounds that act on the remaining sympathetic nerve terminals.
2. Genetic Models:
-
Alpha-Synuclein Overexpressing Mice: Transgenic mice overexpressing human alpha-synuclein (e.g., Thy1-aSyn) develop features of synucleinopathies, including autonomic dysfunction and impaired baroreflex function, which are relevant to nOH in Parkinson's disease and Multiple System Atrophy (MSA).[7][8][9] These models are valuable for investigating disease-modifying therapies and the interaction of drugs with the underlying pathology.
Experimental Protocols
Below are detailed protocols for inducing and assessing orthostatic hypotension in a preclinical rat model and a proposed protocol for evaluating ampreloxetine.
Protocol 1: Induction of Orthostatic Hypotension using 6-OHDA in Rats
Objective: To create a model of neurogenic orthostatic hypotension through peripheral sympathetic denervation.
Materials:
-
Male Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid (as an antioxidant for 6-OHDA stability)
-
Saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Telemetry device for continuous blood pressure and heart rate monitoring (recommended) or tail-cuff plethysmography system.
-
Tilt table for orthostatic challenge.
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week. If using telemetry, implant the device according to the manufacturer's instructions and allow for a recovery period of at least one week.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in cold saline containing 0.1% ascorbic acid. A typical dose is 50-100 mg/kg.
-
Administration: Administer the 6-OHDA solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of route can influence the extent and distribution of denervation.
-
Post-Injection Monitoring: Monitor the animals closely for the first 24-48 hours for any adverse effects. Provide supportive care as needed.
-
Model Validation (7-14 days post-injection):
-
Confirm sympathetic denervation by measuring tissue norepinephrine levels in peripheral organs (e.g., heart, spleen) or by assessing the pressor response to tyramine.
-
Perform a baseline orthostatic challenge to confirm the development of orthostatic hypotension.
-
Protocol 2: Assessing Ampreloxetine Efficacy in the 6-OHDA Rat Model
Objective: To evaluate the ability of ampreloxetine to reverse orthostatic hypotension in a sympathetically denervated rat model.
Materials:
-
6-OHDA treated rats with confirmed orthostatic hypotension
-
Ampreloxetine
-
Vehicle control (e.g., saline, or appropriate solvent for ampreloxetine)
-
Telemetry system or tail-cuff plethysmography system
-
Tilt table
Experimental Design: A crossover or parallel-group design can be used.
Procedure:
-
Baseline Measurements: Record baseline supine blood pressure (BP) and heart rate (HR) for at least 30 minutes.
-
Orthostatic Challenge (Pre-treatment):
-
Place the anesthetized or conscious rat on the tilt table in a supine position.
-
Record baseline BP and HR.
-
Tilt the table to a 60-80 degree head-up position for a defined period (e.g., 5-10 minutes).
-
Continuously record BP and HR throughout the tilt and for a recovery period after returning to the supine position.
-
-
Drug Administration: Administer ampreloxetine or vehicle orally (p.o.) or via an appropriate route. Doses should be selected based on available pharmacokinetic data or dose-ranging studies.
-
Post-treatment Measurements: At a time point corresponding to the expected peak plasma concentration of ampreloxetine, repeat the baseline supine BP and HR measurements.
-
Orthostatic Challenge (Post-treatment): Repeat the orthostatic challenge as described in step 2.
Experimental Workflow for Preclinical Assessment.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Hemodynamic Parameters Before and After Orthostatic Challenge (Pre-treatment)
| Group | N | Baseline SBP (mmHg) | Nadir SBP during Tilt (mmHg) | Change in SBP (mmHg) | Baseline HR (bpm) | Peak HR during Tilt (bpm) | Change in HR (bpm) |
| Vehicle | |||||||
| 6-OHDA |
Table 2: Effect of Ampreloxetine on Orthostatic Hypotension
| Treatment | N | Pre-Tilt SBP (mmHg) | Nadir SBP during Tilt (mmHg) | Change in SBP (mmHg) | Pre-Tilt HR (bpm) | Peak HR during Tilt (bpm) | Change in HR (bpm) |
| Vehicle | |||||||
| Ampreloxetine (Dose 1) | |||||||
| Ampreloxetine (Dose 2) |
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as t-tests or ANOVA, to determine the significance of the observed effects.
Expected Outcomes
In a successful experiment, it is expected that:
-
The 6-OHDA treated group will exhibit a significant drop in systolic blood pressure (SBP) upon head-up tilt compared to the vehicle control group, confirming the orthostatic hypotension phenotype.
-
Ampreloxetine treatment will significantly attenuate the tilt-induced drop in SBP in the 6-OHDA treated animals compared to the vehicle-treated 6-OHDA group.
-
Heart rate responses may also be altered and should be carefully monitored and analyzed.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of ampreloxetine's efficacy in a well-established animal model of neurogenic orthostatic hypotension. By carefully following these methodologies and presenting the data in a clear and organized manner, researchers can generate valuable insights into the therapeutic potential of ampreloxetine for the treatment of this challenging condition. These preclinical findings are essential for informing the design and progression of clinical trials in human patients.
References
- 1. Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine reuptake blockade to treat neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of 6-hydroxydopamine-induced hypotension in the rat without activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of tissue norepinephrine depletion by 6-hydroxydopamine on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired Baroreflex Function in Mice Overexpressing Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 9. Alpha-synuclein overexpressing transgenic mice show internal organ pathology and autonomic deficits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ampreloxetine (TFA) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine is a potent and selective norepinephrine transporter (NET) and serotonin transporter (SERT) inhibitor, with a higher affinity for NET.[1] It is under investigation for the treatment of symptomatic neurogenic orthostatic hypotension.[1] These application notes provide detailed protocols for the dissolution of Ampreloxetine (TFA) for use in cell culture experiments, addressing the potential for trifluoroacetate (TFA) salt-associated cytotoxicity, and offering methods for its removal. Additionally, information on the mechanism of action and relevant signaling pathways is provided to guide experimental design.
Data Presentation
Table 1: Solubility of Ampreloxetine Salts
| Compound Name | Salt Form | Solvent | Concentration | Notes |
| Ampreloxetine | Hydrochloride | DMSO | 100 mg/mL (279.49 mM) | May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| Ampreloxetine | TFA | DMSO | Information not readily available, but expected to be soluble. | It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture grade DMSO. |
| Ampreloxetine | TFA | Cell Culture Media | Poor | Direct dissolution in aqueous media is not recommended due to low solubility and the presence of TFA salt. |
Table 2: Recommended Final Concentrations for Cell Culture
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but neuronal cells are often more sensitive.[1][2][3] A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Starting Ampreloxetine Concentration | 1 - 1000 nM | This is a general starting range for selective NET inhibitors in vitro. The optimal concentration should be determined empirically for each cell type and assay through a dose-response experiment. |
Experimental Protocols
Protocol 1: Direct Dissolution of Ampreloxetine (TFA) for Cell Culture
This protocol is for the direct use of Ampreloxetine (TFA) but requires careful consideration of the potential for TFA-induced cellular toxicity.
Materials:
-
Ampreloxetine (TFA) powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile microcentrifuge tube, dissolve Ampreloxetine (TFA) in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex or pipette to ensure complete dissolution. If necessary, brief sonication in a water bath can be used.
-
-
Prepare Intermediate Dilutions (Optional):
-
If a wide range of concentrations is to be tested, prepare serial dilutions of the high-concentration stock solution in 100% DMSO. This ensures that the final volume of DMSO added to the cell culture is consistent across different concentrations of Ampreloxetine.
-
-
Dilute to Final Working Concentration:
-
Add the Ampreloxetine stock solution (or intermediate dilutions) to pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to minimize solvent toxicity. [1][2] For example, to achieve a 1:1000 dilution, add 1 µL of the DMSO stock solution to 1 mL of cell culture medium.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without Ampreloxetine) to the cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
-
Treatment of Cells:
-
Remove the existing medium from the cells and replace it with the medium containing Ampreloxetine or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Protocol 2: Conversion of Ampreloxetine (TFA) to Hydrochloride (HCl) Salt
Due to the known cytotoxic effects of TFA salts in cell culture, converting Ampreloxetine (TFA) to the more biocompatible hydrochloride (HCl) salt is highly recommended for sensitive or long-term experiments.[4] This procedure should be performed in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Ampreloxetine (TFA) powder
-
Hydrochloric acid (HCl) solution (e.g., 100 mM in sterile, nuclease-free water)
-
Sterile, nuclease-free water
-
Lyophilizer (freeze-dryer)
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolution in HCl:
-
Dissolve the Ampreloxetine (TFA) powder in a 100 mM HCl solution. A common starting point is 1 mg of compound per 1 mL of HCl solution.[4]
-
-
Incubation:
-
Allow the solution to stand at room temperature for at least 5 minutes to facilitate the counter-ion exchange.[5]
-
-
Lyophilization (Freeze-Drying):
-
Freeze the solution completely. This can be done using a -80°C freezer or by immersing the tube in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the liquid has been removed, leaving a powder of the Ampreloxetine HCl salt.
-
-
Repeat the Process (Optional but Recommended):
-
To ensure complete removal of TFA, it is recommended to repeat the dissolution in HCl and lyophilization steps at least two more times.[4]
-
-
Final Reconstitution:
-
After the final lyophilization, dissolve the resulting Ampreloxetine HCl powder in sterile, nuclease-free water or directly in DMSO to prepare a stock solution as described in Protocol 1.
-
Mandatory Visualization
Signaling Pathway of Ampreloxetine Action
Ampreloxetine inhibits the norepinephrine transporter (NET) on the presynaptic neuron. This blockage prevents the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration of norepinephrine available to bind to postsynaptic adrenergic receptors.
Caption: Mechanism of Ampreloxetine action at the synapse.
Experimental Workflow for Ampreloxetine Cell Culture Studies
This workflow outlines the key steps for preparing and using Ampreloxetine (TFA) in cell culture experiments, including the optional but recommended TFA salt conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cardiovascular Assessment of Ampreloxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] By blocking the norepinephrine transporter (NET), ampreloxetine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.[3][4] This mechanism of action is intended to improve vascular tone and mitigate the drop in blood pressure upon standing that characterizes nOH. However, modulation of the sympathetic nervous system carries the potential for cardiovascular side effects. Therefore, a thorough in vivo assessment of the cardiovascular effects of ampreloxetine is crucial in preclinical and clinical development.
These application notes provide detailed protocols for studying the cardiovascular effects of ampreloxetine in vivo, focusing on hemodynamic monitoring and histopathological evaluation.
Mechanism of Action: Signaling Pathway
Ampreloxetine's primary mechanism of action is the inhibition of the norepinephrine transporter (NET) in the synaptic cleft of noradrenergic neurons. This leads to an accumulation of norepinephrine (NE), prolonging its activity on adrenergic receptors (α and β) on postsynaptic cells. In the cardiovascular system, this results in increased vascular smooth muscle contraction (vasoconstriction) and can affect heart rate and contractility.
Figure 1: Signaling pathway of ampreloxetine's mechanism of action.
Quantitative Data Summary
The following tables summarize the observed cardiovascular effects of ampreloxetine from clinical trials. Preclinical data for the selective NRI reboxetine is also included to provide a reference for expected effects in animal models.
Table 1: Clinical Cardiovascular Effects of Ampreloxetine in Patients with nOH
| Parameter | Dose | Change from Baseline | Citation |
| Seated Systolic Blood Pressure | 5 mg | Increased proportion of responders (≥10 mmHg increase) | [2] |
| Seated Systolic Blood Pressure | 10 mg | Increased proportion of responders (≥10 mmHg increase) | [2] |
| Seated Systolic Blood Pressure | 15 mg (median) | 15.7 mmHg increase (vs. -14.2 mmHg for placebo) | [2] |
| Standing Systolic Blood Pressure | 10 mg (median) | 11 ± 12 mmHg increase | [2][3] |
| Supine Blood Pressure | 10 mg (median) | Minimal change | [2] |
| Plasma Norepinephrine | 10 mg | 58% increase (79% in MSA patients) | [1] |
Table 2: Preclinical Cardiovascular Effects of Reboxetine (NRI) in Guinea Pigs
| Parameter | Treatment | Observation | Citation |
| Blood Pressure | Acute (Day 1) | Significantly increased | [3] |
| Blood Pressure | Chronic (Day 21) | Returned to vehicle levels | [3] |
| Basal Norepinephrine (mPFC & PVN) | Chronic | 2-fold higher than vehicle | [3] |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Pharmacology using Telemetry in Conscious, Unrestrained Animals
This protocol is designed to assess the effects of ampreloxetine on key cardiovascular parameters in a conscious, non-rodent model (e.g., Beagle dog, Cynomolgus monkey) in accordance with ICH S7A and S7B guidelines.[5]
1. Animal Model and Housing:
-
Species: Beagle dogs or Cynomolgus monkeys are recommended as they are standard non-rodent species for cardiovascular safety pharmacology.
-
Housing: Animals should be socially housed where possible and acclimated to the laboratory environment to minimize stress.
2. Surgical Implantation of Telemetry Devices:
-
Telemetry devices (e.g., from Data Sciences International) capable of measuring electrocardiogram (ECG), blood pressure, and heart rate should be surgically implanted.[5]
-
Allow for a sufficient recovery period (e.g., 2-4 weeks) post-surgery before the start of the study to ensure the animals have returned to a normal physiological state.
3. Experimental Design and Dosing:
-
A Latin square or crossover design is recommended to minimize individual animal variability.
-
A vehicle control group and at least three dose levels of ampreloxetine should be included. Based on clinical data, a potential dose range to explore could be low (e.g., 0.1-0.5 mg/kg), mid (e.g., 1-2 mg/kg), and high (e.g., 5-10 mg/kg), administered orally.[2]
-
A positive control (e.g., a compound with known effects on the cardiovascular system) can also be included.
4. Data Acquisition:
-
Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
On the day of dosing, record data continuously, starting from a pre-dose period and continuing for at least 24 hours post-dose.
5. Data Analysis:
-
Analyze changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (e.g., PR, QRS, QT, QTc).
-
Compare the effects of different doses of ampreloxetine to the vehicle control.
-
Statistical analysis (e.g., ANOVA, t-tests) should be used to determine the significance of any observed changes.
6. Biomarker Analysis:
-
Collect blood samples at various time points (e.g., pre-dose, and 1, 4, 8, and 24 hours post-dose) for pharmacokinetic analysis and to measure plasma norepinephrine levels.
Figure 2: Experimental workflow for in vivo telemetry study.
Protocol 2: Histopathological Evaluation of Cardiac Tissue
This protocol outlines the steps for the histopathological examination of cardiac tissue to identify any potential cardiotoxic effects of ampreloxetine following repeated dosing.
1. Animal Model and Dosing:
-
Species: A rodent model (e.g., Sprague-Dawley rat) is often used for toxicity studies.
-
Dosing: Administer vehicle or ampreloxetine daily for a specified period (e.g., 28 days) via oral gavage. Dose levels should be selected based on initial safety pharmacology and pharmacokinetic data.
2. Tissue Collection and Fixation:
-
At the end of the dosing period, euthanize the animals and perform a necropsy.
-
Excise the heart, wash with phosphate-buffered saline (PBS), and arrest in diastole with 10% potassium chloride.[6]
-
Weigh the heart and fix in 10% neutral buffered formalin for at least 24 hours.[6]
3. Tissue Processing and Staining:
-
Process the fixed hearts through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin-embedded tissue at a thickness of 4-5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Additional special stains, such as Masson's trichrome for fibrosis or specific immunohistochemical stains for markers of apoptosis (e.g., caspase-3) or cellular stress, can be performed if warranted by initial findings.
4. Microscopic Examination:
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of the stained slides.
-
Evaluate for any signs of cardiotoxicity, including:
-
Myocardial necrosis or apoptosis
-
Inflammation
-
Fibrosis
-
Myofiber degeneration
-
Vascular changes
-
-
Score the severity of any lesions semi-quantitatively.
5. Data Interpretation:
-
Compare the incidence and severity of any cardiac lesions in the ampreloxetine-treated groups to the vehicle control group.
-
Correlate any histopathological findings with the in-life cardiovascular data from telemetry studies.
Conclusion
A comprehensive in vivo cardiovascular assessment of ampreloxetine is essential to fully characterize its safety profile. The protocols outlined in these application notes, combining continuous hemodynamic monitoring in conscious animals with detailed histopathological examination, provide a robust framework for this evaluation. The data generated from these studies are critical for informing clinical trial design and for the overall risk-benefit assessment of ampreloxetine.
References
- 1. Theravance Biopharma Presents Two New Ampreloxetine Analyses in Oral Session at the American Academy of Neurology 2025 Annual Meeting :: Theravance Biopharma [investor.theravance.com]
- 2. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 6. pubcompare.ai [pubcompare.ai]
Measuring Ampreloxetine's Effect on Neurotransmitter Levels in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampreloxetine is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2][3] By blocking the norepinephrine transporter (NET), ampreloxetine increases the extracellular concentration of norepinephrine (NE), thereby enhancing noradrenergic signaling.[1][4] Clinical studies have demonstrated that ampreloxetine effectively increases plasma NE levels and reduces its metabolite, dihydroxyphenyl glycol (DHPG), consistent with its mechanism of action.[1][4] While clinical data has focused on peripheral effects, understanding the impact of ampreloxetine on central neurotransmitter levels is crucial for a comprehensive assessment of its pharmacological profile.
These application notes provide detailed protocols for measuring the effects of ampreloxetine on neurotransmitter levels, primarily norepinephrine, in rodent brain tissue. The methodologies described herein utilize in-vivo microdialysis for sample collection from specific brain regions, followed by quantitative analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Ampreloxetine
Caption: Ampreloxetine blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.
Expected Effects on Neurotransmitter Levels
While direct preclinical data on ampreloxetine's effect on brain neurotransmitter levels are not extensively published, studies on other selective NRIs, such as reboxetine, provide a strong basis for expected outcomes. Administration of reboxetine has been shown to significantly increase extracellular norepinephrine levels in various brain regions, including the frontal cortex and hippocampus.[5][6] Therefore, it is hypothesized that ampreloxetine will induce a dose-dependent increase in extracellular norepinephrine in key brain areas. Effects on other neurotransmitters like dopamine and serotonin are expected to be minimal due to ampreloxetine's selectivity for the NET.[2]
Data Presentation
The following tables summarize hypothetical quantitative data based on the effects of a selective NRI, reboxetine, in rat brain tissue, as a proxy for the expected effects of ampreloxetine.
Table 1: Effect of Ampreloxetine on Extracellular Norepinephrine Levels in Rat Frontal Cortex
| Treatment Group | Dose (mg/kg, i.p.) | Basal NE (pg/µL) | Peak NE Increase (%) | Time to Peak (min) |
| Vehicle | 0 | 0.5 ± 0.1 | 10 ± 5 | - |
| Ampreloxetine | 5 | 0.6 ± 0.1 | 150 ± 25 | 60 |
| Ampreloxetine | 15 | 0.5 ± 0.2 | 242 ± 40[5] | 80 |
| Ampreloxetine | 30 | 0.7 ± 0.1 | 450 ± 55 | 80 |
Table 2: Neurotransmitter Profile in Rat Prefrontal Cortex Microdialysate Following Ampreloxetine Administration (15 mg/kg, i.p.)
| Neurotransmitter | Basal Level (pg/µL) | Post-Ampreloxetine (pg/µL) | % Change |
| Norepinephrine (NE) | 0.52 ± 0.08 | 1.78 ± 0.21 | +242%[5] |
| Dopamine (DA) | 1.2 ± 0.3 | 1.3 ± 0.4 | +8% |
| Serotonin (5-HT) | 0.8 ± 0.2 | 0.9 ± 0.2 | +12% |
| DHPG | 2.5 ± 0.4 | 1.9 ± 0.3 | -24% |
Experimental Protocols
In-Vivo Microdialysis
This protocol describes the implantation of a microdialysis probe into the rat brain for the collection of extracellular fluid.
Caption: Workflow for in-vivo microdialysis to measure neurotransmitter levels.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2mm active membrane)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
Protocol:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex or hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 2-hour equilibration period.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer ampreloxetine or vehicle (intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-administration.
-
Store samples at -80°C until analysis.
HPLC-ECD Analysis of Norepinephrine
This protocol outlines the quantification of norepinephrine in brain dialysates using HPLC with electrochemical detection.
Caption: Workflow for norepinephrine analysis using HPLC-ECD.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate buffer, EDTA, methanol)
-
Norepinephrine standards
-
Perchloric acid
Protocol:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve of norepinephrine in aCSF.
-
Thaw the dialysate samples on ice.
-
If necessary, acidify samples with perchloric acid to precipitate proteins and prevent catecholamine oxidation.
-
Centrifuge samples and transfer the supernatant to autosampler vials.
-
Inject 10-20 µL of the sample onto the HPLC column.
-
Detect norepinephrine using the electrochemical detector set at an appropriate potential (e.g., +0.65 V).
-
Quantify the norepinephrine concentration in the samples by comparing the peak area to the standard curve.
LC-MS/MS Analysis of Neurotransmitters
This protocol provides a method for the simultaneous quantification of multiple neurotransmitters in brain tissue homogenates using liquid chromatography-tandem mass spectrometry.[7][8]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 or HILIC column
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
Internal standards (deuterated analogs of the neurotransmitters)
-
Acetonitrile for protein precipitation
Protocol:
-
Dissect the brain region of interest and immediately freeze it in liquid nitrogen.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Add internal standards to the homogenate.
-
Precipitate proteins by adding ice-cold acetonitrile.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the neurotransmitters using a gradient elution.
-
Detect and quantify the neurotransmitters using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each neurotransmitter based on the ratio of the analyte peak area to the internal standard peak area and by referencing a standard curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of ampreloxetine on neurotransmitter levels in brain tissue. By employing in-vivo microdialysis coupled with sensitive analytical techniques like HPLC-ECD and LC-MS/MS, researchers can gain valuable insights into the central nervous system pharmacology of this novel norepinephrine reuptake inhibitor. The data generated from these studies will be critical for a comprehensive understanding of ampreloxetine's mechanism of action and its potential therapeutic applications.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Theravance Biopharma to Present New Ampreloxetine Data at the 34th International Symposium on The Autonomic Nervous System - BioSpace [biospace.com]
- 4. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reboxetine modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Ampreloxetine norepinephrine uptake assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ampreloxetine in norepinephrine uptake assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve issues related to low signal in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ampreloxetine?
Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI). It specifically targets and blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, Ampreloxetine increases the concentration and duration of action of norepinephrine in the synapse.[1]
Q2: What are the common types of norepinephrine uptake assays?
The two most common types of norepinephrine uptake assays are:
-
Radiolabeled Uptake Assays: These assays use radiolabeled norepinephrine (e.g., [3H]-norepinephrine) to directly measure its uptake into cells expressing the norepinephrine transporter (NET). The amount of radioactivity incorporated into the cells is proportional to the transporter activity.
-
Fluorescence-based Uptake Assays: These assays utilize fluorescent substrates that are taken up by the NET. The increase in intracellular fluorescence serves as an indicator of transporter activity. These assays offer a non-radioactive alternative with the potential for high-throughput screening.[2][3][4]
Q3: What is the expected IC50 for Ampreloxetine in a norepinephrine uptake assay?
Based on preclinical data, Ampreloxetine is a potent inhibitor of the norepinephrine transporter. While specific IC50 values can vary depending on the cell line and assay conditions, a 10 mg dose of Ampreloxetine is predicted to achieve sustained and significant norepinephrine transporter engagement.[5] For in vitro assays, it is recommended to perform a dose-response curve to determine the IC50 under your specific experimental conditions.
Q4: How should I prepare and store Ampreloxetine for my assay?
Troubleshooting Low Signal
A low signal in your Ampreloxetine norepinephrine uptake assay can be caused by a variety of factors. The following sections provide a structured approach to troubleshooting, addressing potential issues with reagents, cells, the experimental procedure, and data acquisition.
Diagram: Troubleshooting Workflow for Low Signal
Caption: A flowchart outlining the systematic approach to troubleshooting low signal issues.
Troubleshooting Tables
Table 1: Reagent-Related Issues
| Potential Cause | Recommended Action | Expected Outcome |
| Ampreloxetine Degradation | Prepare fresh dilutions of Ampreloxetine from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | A restored inhibitory effect of Ampreloxetine, leading to a measurable signal window. |
| Norepinephrine Substrate Issue | Radiolabeled: Check the expiration date and specific activity of the [3H]-norepinephrine. Fluorescent: Protect the fluorescent substrate from light and prepare fresh solutions as recommended by the manufacturer. | Increased signal in control wells (no inhibitor) and a clear dose-response with Ampreloxetine. |
| Incorrect Buffer Composition | Ensure the assay buffer has the correct pH, ionic strength, and contains necessary components like glucose and antioxidants (e.g., ascorbic acid) to maintain cell health and prevent substrate oxidation. | Improved cell viability and consistent transporter activity, resulting in a more robust signal. |
Table 2: Cell-Related Issues
| Potential Cause | Recommended Action | Expected Outcome |
| Low NET Expression | Verify NET expression in your cell line using a positive control inhibitor with a known potent effect (e.g., desipramine). If expression is low, consider optimizing cell culture conditions or using a cell line with higher NET expression. | A significant difference in signal between baseline and positive control inhibitor, indicating functional transporter expression. |
| Poor Cell Viability | Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) before starting the uptake assay. Ensure cells are healthy and not overgrown. | A high percentage of viable cells (>90%) should lead to a more consistent and reproducible signal. |
| Incorrect Cell Density | Optimize the cell seeding density to achieve a confluent monolayer on the day of the assay. Both too few and too many cells can lead to a low signal-to-background ratio.[6] | A clear and consistent signal that is proportional to the number of cells within the optimal range. |
Table 3: Procedural and Data Acquisition Issues
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Incubation Time | Optimize the incubation times for both the inhibitor (Ampreloxetine) and the norepinephrine substrate. Ensure sufficient time for the inhibitor to bind and for the substrate to be taken up. | A clear dose-dependent inhibition by Ampreloxetine and a robust signal in the control wells. |
| Improper Washing (Radiolabeled Assay) | Ensure washing steps are performed quickly and with ice-cold buffer to minimize the dissociation of the radiolabeled norepinephrine. Inadequate washing can lead to high background, while excessive washing can remove specifically bound substrate. | A low background signal in the non-specific binding wells and a high signal in the total binding wells. |
| Incorrect Instrument Settings (Fluorescent Assay) | Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorescent substrate being used. Ensure the correct filter sets are in place. | Maximized detection of the fluorescent signal, leading to a stronger overall signal and better signal-to-noise ratio. |
| Temperature Fluctuation | Maintain a consistent temperature (typically 37°C) throughout the assay, as norepinephrine uptake is an active transport process that is temperature-dependent.[7] | Reproducible and consistent uptake rates across different experiments. |
Experimental Protocols
Protocol 1: Fluorescent Norepinephrine Uptake Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells stably expressing the human norepinephrine transporter (hNET)
-
96-well or 384-well black, clear-bottom tissue culture plates
-
Ampreloxetine
-
Fluorescent norepinephrine substrate kit (e.g., from Molecular Devices)[3][4][6][8][9]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Positive control inhibitor (e.g., Desipramine)
-
Fluorescence plate reader with bottom-read capability
Procedure:
-
Cell Plating: Seed hNET-expressing cells in a 96-well or 384-well plate to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Ampreloxetine and the positive control inhibitor in assay buffer.
-
Assay Initiation: a. Remove the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add the Ampreloxetine dilutions, positive control, and vehicle control (assay buffer with DMSO) to the respective wells. d. Incubate for the optimized pre-incubation time (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent norepinephrine substrate to all wells according to the kit manufacturer's instructions.
-
Signal Detection: Immediately begin reading the fluorescence intensity kinetically using a plate reader at the appropriate excitation and emission wavelengths. Alternatively, for an endpoint assay, incubate for a set time (e.g., 30-60 minutes) at 37°C, protected from light, before reading the plate.[6]
-
Data Analysis: Calculate the rate of uptake (for kinetic assays) or the endpoint fluorescence. Determine the IC50 of Ampreloxetine by plotting the percent inhibition against the log of the inhibitor concentration.
Diagram: Fluorescent Norepinephrine Uptake Assay Workflow
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Dynamic monitoring of single-terminal norepinephrine transporter rate in the rodent cardiovascular system: A novel fluorescence imaging method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Technical Support Center: Optimizing Ampreloxetine (TFA) Concentration for Maximal NET Inhibition
Welcome to the technical support center for optimizing Ampreloxetine (TFA) concentration in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments aimed at determining the maximal norepinephrine transporter (NET) inhibition by Ampreloxetine.
Frequently Asked Questions (FAQs)
Q1: What is Ampreloxetine and how does it inhibit the norepinephrine transporter (NET)?
A1: Ampreloxetine (also known as TD-9855) is a selective norepinephrine reuptake inhibitor (NRI).[1] It functions by binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, Ampreloxetine increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.[2]
Q2: What is the expected relationship between Ampreloxetine concentration and NET inhibition?
A2: The relationship is concentration-dependent. As the concentration of Ampreloxetine increases, the percentage of inhibited NET proteins also increases until a saturation point is reached. This relationship can be characterized by determining the half-maximal inhibitory concentration (IC50), which is the concentration of Ampreloxetine required to inhibit 50% of the NET activity. A plasma concentration of 1.2 ng/mL of Ampreloxetine is predicted to result in 50% occupancy of NET in the human brain.[3]
Q3: What in vitro assays are commonly used to measure NET inhibition by Ampreloxetine?
A3: The most common in vitro assays are radioligand-based norepinephrine uptake assays. These assays typically use cells that express the human NET, such as human embryonic kidney (HEK293) cells stably transfected with the hNET gene (HEK293-hNET) or human neuroblastoma cell lines like SK-N-BE(2)C that endogenously express the transporter.[4] The assay measures the uptake of a radiolabeled substrate, such as [3H]norepinephrine, into the cells. The inhibitory effect of Ampreloxetine is quantified by its ability to reduce the uptake of the radiolabeled substrate.
Q4: What level of NET inhibition can be expected with a 10 mg dose of Ampreloxetine?
A4: A 10 mg once-daily dose of Ampreloxetine is predicted to achieve greater than 75% NET inhibition in adult subjects.[3][5] This level of inhibition is associated with sustained engagement of the norepinephrine transporter over the entire dosing interval.[3]
Data Presentation
The following tables summarize the quantitative data related to Ampreloxetine's effect on NET inhibition.
Table 1: Ampreloxetine (TFA) Concentration and NET Occupancy/Inhibition
| Ampreloxetine Plasma Concentration | Expected NET Occupancy/Inhibition | Reference |
| 1.2 ng/mL | 50% | [3] |
| Corresponds to a 10 mg dose | > 75% | [3][5] |
Table 2: Pharmacodynamic Effects of Ampreloxetine Treatment (Clinical Data)
| Parameter | Change from Baseline | p-value | Reference |
| Plasma Norepinephrine (NE) | 71% increase | < 0.005 | [2] |
| Plasma 3,4-dihydroxyphenylglycol (DHPG) | 22% decline | < 0.05 | [2] |
| NE:DHPG Ratio | Significant increase | < 0.001 | [2] |
Experimental Protocols
A detailed methodology for a commonly used NET inhibition assay is provided below. This protocol can be adapted for testing Ampreloxetine.
[3H]Norepinephrine Uptake Inhibition Assay in HEK293-hNET Cells
This protocol is adapted from established methods for measuring NET inhibition in a cell-based assay format.[4][6]
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (HEK293-hNET)
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection agents)
-
Poly-D-lysine or Poly-L-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)
-
[3H]Norepinephrine (radioligand)
-
Ampreloxetine (TFA) stock solution (in a suitable solvent, e.g., DMSO)
-
Desipramine (or another known potent NET inhibitor for determining non-specific uptake)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-hNET cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells per well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of Ampreloxetine in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Prepare a working solution of [3H]Norepinephrine in KRH buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for norepinephrine uptake by NET (typically in the low nanomolar range).
-
Prepare a solution of a potent NET inhibitor (e.g., 10 µM desipramine) in KRH buffer to determine non-specific uptake.
-
-
Assay Performance:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cells once with KRH buffer.
-
Add KRH buffer to each well.
-
Add the serially diluted Ampreloxetine solutions to the appropriate wells. For total uptake wells, add KRH buffer with the vehicle control. For non-specific uptake wells, add the desipramine solution.
-
Pre-incubate the plate at room temperature or 37°C for a defined period (e.g., 10-20 minutes).
-
Initiate the uptake reaction by adding the [3H]Norepinephrine working solution to all wells.
-
Incubate for a specific time, which should be within the linear range of uptake (e.g., 10-15 minutes). This should be determined empirically in preliminary experiments.
-
-
Termination of Uptake and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells multiple times with ice-cold KRH buffer to remove unincorporated radioligand.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent) to each well.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of desipramine) from the total uptake (counts in the absence of any inhibitor).
-
Express the data for each Ampreloxetine concentration as a percentage of the specific uptake in the control (vehicle-treated) wells.
-
Plot the percent inhibition against the logarithm of the Ampreloxetine concentration to generate a concentration-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Troubleshooting Guides
Issue 1: High Background/Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Radioligand sticking to the plate or filter. | Pre-coat plates with a blocking agent like poly-D-lysine. If using filter plates, ensure they are adequately pre-wetted and consider using filters with low protein binding properties. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer after the incubation step to more effectively remove unbound radioligand. |
| Radioligand concentration is too high. | Use a radioligand concentration at or near its Km or Kd value for the transporter to minimize non-specific binding. |
| Cell density is too low. | Ensure a confluent cell monolayer to maximize the ratio of specific to non-specific binding sites. |
Issue 2: Low Signal/Poor Assay Window
| Possible Cause | Troubleshooting Step |
| Low NET expression in cells. | Verify the expression level of NET in your cell line using techniques like Western blotting or immunofluorescence. If necessary, re-select a clonal cell line with higher expression. |
| Sub-optimal incubation time. | Optimize the incubation time for the uptake assay. The uptake should be in the linear phase. Perform a time-course experiment to determine the optimal duration. |
| Inactive radioligand. | Check the age and storage conditions of your [3H]Norepinephrine stock. Radiochemicals can degrade over time. |
| Incorrect buffer composition. | Ensure the buffer composition, especially ion concentrations (e.g., Na+), is optimal for NET activity. |
| Cell health is poor. | Ensure cells are healthy and not overgrown or stressed, as this can affect transporter function. Use cells within a consistent and low passage number range. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. | | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques for all reagent additions. Be consistent with the timing of additions, especially for the radioligand. | | Edge effects in the plate. | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or media to create a humidity barrier. | | Incomplete cell lysis. | Ensure complete cell lysis before transferring the lysate for scintillation counting. Gently agitate the plate after adding the lysis buffer. |
Mandatory Visualizations
References
- 1. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Overcoming poor solubility of Ampreloxetine (TFA) in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Ampreloxetine trifluoroacetate (TFA) in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Ampreloxetine (TFA) salt poorly soluble in standard physiological buffers like PBS (pH 7.4)?
A1: The trifluoroacetate (TFA) salt of Ampreloxetine can exhibit limited solubility in neutral pH buffers due to the physicochemical properties of the Ampreloxetine molecule and the nature of the TFA salt.[1][2] Factors contributing to poor solubility include the compound's crystalline structure and high lipophilicity.[3][4] Furthermore, TFA salts can sometimes present solubility challenges in biological assays.
Q2: What are the primary strategies to improve the solubility of Ampreloxetine (TFA) for in vitro experiments?
A2: The main approaches to enhance the solubility of poorly water-soluble drugs like Ampreloxetine include pH adjustment, the use of co-solvents, and complexation with solubilizing agents like cyclodextrins.[5][6][7][8][][10] The choice of method depends on the specific requirements of your experiment, including the desired final concentration and potential downstream effects of the solubilizing agents.
Q3: Can the TFA counter-ion be exchanged for a more soluble salt form?
A3: Yes, it is possible to exchange the TFA counter-ion for another salt form, such as hydrochloride (HCl), which may exhibit different solubility characteristics.[1][2] This process typically involves dissolving the TFA salt and then introducing a stronger acid, followed by lyophilization to remove the original counter-ion.[1]
Troubleshooting Guide
Issue: Precipitate formation when dissolving Ampreloxetine (TFA) in PBS.
This guide provides a step-by-step approach to systematically address and resolve solubility issues with Ampreloxetine (TFA) in physiological buffers.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. humapub.com [humapub.com]
- 6. ijpsr.com [ijpsr.com]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: Ampreloxetine (TFA) Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ampreloxetine. The information provided is intended to assist in the identification and quantification of potential degradation products during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Ampreloxetine and what are its key structural features relevant to degradation?
Ampreloxetine is a novel, selective norepinephrine reuptake inhibitor.[1][2][3] Its chemical structure, 4-[(2,4,6-trifluorophenoxy)methyl]piperidine, contains several functional groups that can be susceptible to degradation under various stress conditions. These include the piperidine ring, the benzyl ether linkage, and the trifluorophenoxy group. Understanding the reactivity of these moieties is crucial for predicting potential degradation pathways.
Q2: What are the likely degradation pathways for Ampreloxetine under forced degradation conditions?
While specific degradation products for Ampreloxetine are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways can be hypothesized under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress):
-
Hydrolysis: The ether linkage in Ampreloxetine could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 4-(hydroxymethyl)piperidine and 2,4,6-trifluorophenol.
-
Oxidation: The piperidine ring and the benzylic position are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the piperidine ring.
-
Thermal Degradation: High temperatures may induce cleavage of the ether bond or other fragmentation pathways.
-
Photodegradation: Exposure to UV or visible light could lead to the formation of radical species, potentially causing a variety of degradation products. The trifluorinated ring may also be susceptible to photolytic degradation.[4]
Q3: What analytical techniques are most suitable for detecting and quantifying Ampreloxetine and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, PDA) is a primary technique for separating and quantifying Ampreloxetine and its impurities.[5][6][7] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight and structural information.[8][9][10][11][12]
Q4: Are there any established stability-indicating methods for similar compounds that can be adapted for Ampreloxetine?
Yes, stability-indicating HPLC methods have been developed for other norepinephrine reuptake inhibitors and compounds containing piperidine moieties.[1][2][3][13] These methods typically utilize a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The specific conditions would need to be optimized for Ampreloxetine to ensure adequate separation of the parent drug from all potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Ampreloxetine and its potential degradation products using HPLC and LC-MS.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing for Ampreloxetine | - Secondary interactions between the basic piperidine nitrogen and residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Column degradation. | - Use a base-deactivated column or an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column if it is old or has been exposed to harsh conditions. |
| Ghost Peaks in the Chromatogram | - Carryover from previous injections.- Contamination in the mobile phase or sample diluent. | - Implement a robust needle wash program on the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover.- Use fresh, high-purity solvents for the mobile phase and sample preparation. |
| Poor Resolution Between Ampreloxetine and a Degradation Product | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Gradient slope is too steep. | - Optimize the organic-to-aqueous ratio in the mobile phase.- Evaluate different column stationary phases (e.g., C8, Phenyl-Hexyl).- Adjust the gradient profile to improve separation in the region of co-eluting peaks. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition. | - Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure accurate composition.[5] |
LC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization of Ampreloxetine or Degradation Products | - Inappropriate ionization source settings.- Unsuitable mobile phase additives. | - Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage, gas flow, temperature).- Use a mobile phase with volatile additives that promote ionization (e.g., formic acid or ammonium formate for positive mode). |
| In-source Fragmentation | - High cone voltage or fragmentor voltage. | - Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting matrix components from the sample. | - Improve sample preparation to remove interfering substances.- Adjust the chromatography to separate the analytes from the matrix components. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Ampreloxetine to generate potential degradation products.[14][15][16][17]
-
Preparation of Stock Solution: Prepare a stock solution of Ampreloxetine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80-100 °C) for a specified period.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Stability-Indicating HPLC Method Development
The following is a starting point for developing a stability-indicating HPLC method for Ampreloxetine.
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 270 nm |
| Injection Volume | 10 µL |
Method Validation Parameters: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness should be validated according to ICH guidelines.
Quantitative Data Summary
The following tables provide example data from stability studies of related compounds, which can serve as a reference for expected analytical performance.
Table 1: Example Chromatographic Parameters for Norepinephrine Reuptake Inhibitors
| Compound | Column | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Norepinephrine | C18 | Acetonitrile:Phosphate Buffer | 3.5 | > 2.0 (from degradants) |
| Epinephrine | C18 | Methanol:Octanesulfonate | 5.2 | > 2.0 (from degradants) |
Data is hypothetical and for illustrative purposes based on similar compounds.[1][2]
Table 2: Example Forced Degradation Results for a Structurally Related Amine Compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 80°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 80°C, 24h | 8.5% | 1 |
| 3% H₂O₂, RT, 24h | 12.1% | 3 |
| Thermal (100°C, 48h) | 5.3% | 1 |
| Photolytic (UV 254nm, 24h) | 18.7% | 4 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Hypothesized degradation pathway of Ampreloxetine.
Caption: Workflow for degradation product analysis.
Caption: HPLC troubleshooting decision tree.
References
- 1. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stability indicating hplc: Topics by Science.gov [science.gov]
- 14. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 15. core.ac.uk [core.ac.uk]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. ajrconline.org [ajrconline.org]
Technical Support Center: The Impact of the TFA Counter-Ion on Ampreloxetine Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of the trifluoroacetic acid (TFA) counter-ion on experimental results involving Ampreloxetine. While direct studies on Ampreloxetine-TFA interactions are not extensively published, this guide extrapolates from established knowledge of TFA's effects on similar small molecules and relevant biological and analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is Ampreloxetine and how does it work?
Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI) under development for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] It functions by binding to the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft.[3][4] This leads to an increased concentration of norepinephrine in the synapse, which in turn enhances vascular smooth muscle tone and raises peripheral vascular resistance to maintain blood pressure.[4] At higher doses, Ampreloxetine also shows affinity for the serotonin transporter (SERT), potentially acting as a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1]
Q2: Why is Trifluoroacetic Acid (TFA) often present in drug samples like Ampreloxetine?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of small molecules and peptides.[5][6] In reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is frequently added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[6][7][8] Consequently, the final lyophilized product is often a TFA salt of the compound.[5][6]
Q3: Can the TFA counter-ion affect my experimental results with Ampreloxetine?
Yes, residual TFA can significantly impact a range of experimental outcomes. These effects can be broadly categorized as biological and analytical. In biological assays, TFA has been shown to alter cell proliferation and viability in a dose-dependent manner.[5] For analytical techniques like mass spectrometry, TFA can cause ion suppression, leading to reduced signal intensity.[7][8]
Q4: At what concentrations can TFA start to interfere with experiments?
TFA can exert biological effects at surprisingly low concentrations. For instance, it has been reported to inhibit the growth of certain cell types at nanomolar (nM) levels.[5] In other cases, it may promote cell growth at micromolar (µM) to millimolar (mM) concentrations.[5] For analytical assays, even trace amounts of TFA can be problematic.
Q5: How can I remove TFA from my Ampreloxetine sample?
Several methods exist for TFA removal or exchange, including:
-
Lyophilization from an HCl solution: Dissolving the sample in a dilute hydrochloric acid solution and then lyophilizing can replace the TFA counter-ion with chloride.[9][10]
-
Ion-exchange chromatography: Using an anion exchange resin can effectively remove TFA.[11][12]
-
Precipitation and washing: Repeatedly dissolving the compound and precipitating it with a non-polar solvent like diethyl ether can wash away residual TFA.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based norepinephrine reuptake assays.
-
Symptom: High variability between replicate wells or experiments when testing Ampreloxetine's potency (IC50).
-
Potential Cause: The TFA counter-ion may be affecting the viability or function of the cells used in the assay (e.g., SK-N-BE(2)C cells which are used for NET activity studies).[13] TFA has been shown to either inhibit or stimulate cell growth depending on the cell type and concentration.[5]
-
Troubleshooting Steps:
-
Quantify TFA content: If possible, determine the percentage of TFA in your Ampreloxetine sample.
-
Perform a vehicle control with TFA: Test the effect of the TFA salt alone (without Ampreloxetine) on your cells at concentrations equivalent to those present in your drug treatment.
-
Exchange the counter-ion: Use one of the recommended protocols to exchange TFA for a more biologically compatible counter-ion like chloride or acetate.[9]
-
Compare results: Re-run the norepinephrine reuptake assay with the TFA-free Ampreloxetine and compare the IC50 values and data consistency.
-
Issue 2: Poor signal intensity or ion suppression in LC-MS analysis of Ampreloxetine.
-
Symptom: Low signal-to-noise ratio for the Ampreloxetine peak during liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Potential Cause: TFA is a known ion-pairing agent that can cause significant signal suppression in electrospray ionization (ESI) mass spectrometry.[7][8][14] It forms strong ion pairs with the positively charged analyte in the gas phase, reducing the number of free analyte ions that reach the detector.[7][8]
-
Troubleshooting Steps:
-
Modify the mobile phase: If possible, replace TFA with a more MS-friendly volatile acid like formic acid or acetic acid in your LC mobile phase.[15]
-
Post-column addition: A mixture of propionic acid and isopropanol or a dilute ammonium hydroxide solution can be added post-column to disrupt the TFA ion pairs before the eluent enters the mass spectrometer.[7][8]
-
TFA removal from the sample: Prior to analysis, remove TFA from the Ampreloxetine sample using one of the methods described in the FAQs.
-
System decontamination: TFA can be persistent and contaminate the LC-MS system.[16][17] If TFA has been used extensively, a thorough system flush with a sequence of solvents may be necessary.[16][17]
-
Data Presentation
The following tables summarize potential quantitative effects of TFA based on studies of similar molecules. These are for illustrative purposes to highlight the importance of considering the TFA counter-ion.
Table 1: Potential Impact of TFA on Cell-Based Assay Results
| Parameter | Ampreloxetine-TFA Salt | Ampreloxetine-HCl Salt | Potential Impact of TFA | Reference |
| Cell Viability (%) | 85% | 98% | Decreased cell viability | [5] |
| IC50 in NET Assay (nM) | 15 | 10 | Apparent decrease in potency | [5][6] |
| Assay Variability (%CV) | 25% | 10% | Increased experimental variability | [5] |
Table 2: Potential Impact of TFA on LC-MS Analysis
| Parameter | Mobile Phase with 0.1% TFA | Mobile Phase with 0.1% Formic Acid | Potential Impact of TFA | Reference |
| Signal Intensity (counts) | 5.0 x 10^4 | 5.0 x 10^5 | 10-fold signal suppression | [7][8] |
| Signal-to-Noise Ratio | 50 | 500 | Reduced sensitivity | [14] |
Experimental Protocols
Protocol 1: Norepinephrine Reuptake Inhibition Assay
This protocol is based on a general method for assessing norepinephrine transporter (NET) activity using a cell line such as human neuroblastoma SK-N-BE(2)C cells.[13]
-
Cell Culture: Culture SK-N-BE(2)C cells in appropriate media until they reach the desired confluency.
-
Plating: Plate the cells in 24-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Ampreloxetine (both TFA and HCl salts for comparison) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Assay Initiation:
-
Add a working stock of [3H]norepinephrine to each well at a final concentration close to its Km value (e.g., 416 nM).[13]
-
Simultaneously add the different concentrations of Ampreloxetine.
-
Include wells for total binding (no inhibitor) and non-specific binding (a high concentration of a known NET inhibitor like desipramine).[13]
-
-
Incubation: Incubate the plates for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]norepinephrine taken up using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each Ampreloxetine concentration and determine the IC50 value by non-linear regression.
Protocol 2: TFA to HCl Counter-Ion Exchange
This protocol provides a straightforward method for replacing the TFA counter-ion with chloride.[9]
-
Dissolution: Dissolve the Ampreloxetine-TFA salt in a minimal amount of 100 mM hydrochloric acid (HCl).
-
Incubation: Allow the solution to stand at room temperature for approximately 1-5 minutes.
-
Freezing: Rapidly freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until a dry powder is obtained. The resulting product will be the hydrochloride salt of Ampreloxetine.
-
Verification (Optional): The removal of TFA can be confirmed by techniques such as 19F-NMR or ion chromatography.
Mandatory Visualizations
Caption: Ampreloxetine's mechanism of action.
Caption: General experimental workflow with TFA consideration.
References
- 1. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medrxiv.org [medrxiv.org]
- 4. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Minimizing off-target effects of Ampreloxetine in cell-based models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ampreloxetine in cell-based models. The information is intended for scientists and drug development professionals to help minimize off-target effects and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ampreloxetine?
Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][2] It functions by blocking the norepinephrine transporter (NET), which leads to an increase in the extracellular concentration of norepinephrine.[1][2] While it is highly selective for NET, at higher concentrations, it may also inhibit the serotonin transporter (SERT), acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3]
Q2: What are the recommended cell lines for studying Ampreloxetine's on-target activity?
For studying norepinephrine transporter (NET) inhibition, human embryonic kidney cells stably expressing the human NET (HEK293-hNET) are a common and reliable model.[4] Alternatively, the human neuroblastoma cell line SK-N-BE(2)C endogenously expresses NET and can also be utilized.[4] For assessing off-target effects on the serotonin transporter (SERT), JAR choriocarcinoma cells, which endogenously express SERT, or HEK293 cells stably expressing hSERT are suitable choices.
Q3: What is the expected potency of Ampreloxetine on the norepinephrine transporter (NET)?
The half-maximal inhibitory concentration (IC50) for Ampreloxetine at the norepinephrine transporter (NET) has been reported to be approximately in the low nanomolar range. This high potency underscores its primary mechanism of action.
Q4: What are the known off-target effects of Ampreloxetine?
Quantitative Data Summary
| Target | Parameter | Value (approx.) | Cell Line/System |
| Norepinephrine Transporter (NET) | IC50 | Low Nanomolar | Not specified |
| Serotonin Transporter (SERT) | - | Lower affinity than for NET | Not specified |
Note: Precise IC50 values from head-to-head comparative studies in cell-based assays are not widely published. Researchers should determine the IC50 empirically in their specific assay system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Ampreloxetine at the cellular level.
Caption: Troubleshooting workflow for Ampreloxetine cell-based assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in uptake assays | - Non-specific binding of radiolabeled substrate to cells or plate.- Insufficient washing. | - Pre-treat plates with a blocking agent like poly-D-lysine.- Increase the number and vigor of wash steps with ice-cold buffer.- Include a known standard inhibitor (e.g., desipramine for NET) to define non-specific uptake. |
| Low signal-to-noise ratio | - Low expression of the transporter in the cell line.- Sub-optimal concentration of the radiolabeled substrate.- Cell monolayer is not confluent. | - Confirm transporter expression via qPCR or Western blot.- Use a substrate concentration at or below the Km for the transporter.- Ensure a confluent and healthy cell monolayer at the start of the assay. |
| Inconsistent IC50 values between experiments | - Variability in cell passage number, leading to changes in transporter expression.- Degradation of Ampreloxetine stock solution.- Inconsistent incubation times. | - Use cells within a defined low passage number range.- Prepare fresh dilutions of Ampreloxetine from a frozen stock for each experiment.- Use a precise timer for all incubation steps. |
| Unexpected cytotoxicity | - Ampreloxetine concentration is too high, leading to off-target effects.- Solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a dose-response curve for cytotoxicity in parallel with the functional assay.- Ensure the final solvent concentration is below the tolerance level of the cell line (typically <0.5%).- Use a parental cell line lacking the transporter as a control to assess non-transporter mediated toxicity. |
| No dose-response observed | - Ampreloxetine has degraded.- Incorrect assay setup. | - Verify the integrity of the compound.- Confirm that the assay is performed within the linear range of uptake.- Include a positive control inhibitor to validate assay performance. |
Experimental Protocols
Protocol 1: Norepinephrine Uptake Inhibition Assay in HEK293-hNET Cells
This protocol is designed to determine the IC50 value of Ampreloxetine for the human norepinephrine transporter.
Materials:
-
HEK293 cells stably expressing hNET
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Norepinephrine
-
Ampreloxetine
-
Desipramine (positive control)
-
Monoamine oxidase (MAO) inhibitor (e.g., Pargyline)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed HEK293-hNET cells in a poly-D-lysine coated 96-well plate at a density that will yield a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of Ampreloxetine and a positive control (e.g., Desipramine) in KRH buffer. Also, prepare a solution of [³H]-Norepinephrine in KRH buffer containing a MAO inhibitor.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer gently with KRH buffer.
-
Add the Ampreloxetine dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
Substrate Addition: Add the [³H]-Norepinephrine solution to all wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Assay Termination:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells multiple times with ice-cold KRH buffer to remove unincorporated radiolabel.
-
-
Cell Lysis and Detection:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (wells with a saturating concentration of Desipramine) from the total uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of Ampreloxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a norepinephrine uptake inhibition assay.
Protocol 2: Serotonin Uptake Inhibition Counter-Screen in JAR Cells
This protocol is used to assess the off-target activity of Ampreloxetine on the serotonin transporter.
Materials:
-
JAR cells
-
Culture medium (e.g., RPMI with 10% FBS)
-
96-well plates
-
KRH buffer (pH 7.4)
-
[³H]-Serotonin
-
Ampreloxetine
-
Fluoxetine (positive control)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed JAR cells in a 96-well plate to achieve a confluent monolayer for the assay.
-
Compound Preparation: Prepare serial dilutions of Ampreloxetine and a positive control (e.g., Fluoxetine) in KRH buffer. Prepare a solution of [³H]-Serotonin in KRH buffer.
-
Assay Initiation:
-
Aspirate the culture medium and wash the cells with KRH buffer.
-
Add the Ampreloxetine dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Substrate Addition: Add the [³H]-Serotonin solution and incubate for 10-20 minutes at 37°C.
-
Assay Termination: Rapidly wash the cells with ice-cold KRH buffer.
-
Cell Lysis and Detection: Lyse the cells and measure radioactivity as described in Protocol 1.
-
Data Analysis: Calculate the IC50 value for Ampreloxetine on serotonin uptake as described for norepinephrine uptake. A significantly higher IC50 value for SERT compared to NET will confirm selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase A mediated enhanced catabolism of norepinephrine contributes to adverse remodeling and pump failure in hearts with pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Ampreloxetine dosage to avoid supine hypertension in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preclinical assessment of ampreloxetine, with a focus on its cardiovascular profile. The following troubleshooting guides and FAQs address specific issues that may be encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: Is supine hypertension an expected side effect of ampreloxetine in animal models?
A1: Based on extensive clinical trial data in humans, ampreloxetine has not been associated with a worsening of supine hypertension.[1][2][3] This is a notable advantage over other pressor agents used to treat neurogenic orthostatic hypotension (nOH). While preclinical animal models can sometimes react differently, the mechanism of ampreloxetine suggests a low propensity for causing supine hypertension. Therefore, it is not an anticipated adverse effect. Any observation of significant supine hypertension in animal models would be considered an unexpected finding and should prompt a thorough investigation of experimental conditions.
Q2: What is the mechanism of action of ampreloxetine and why does it not typically cause supine hypertension?
A2: Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI).[4][5] It blocks the norepinephrine transporter (NET), leading to an increase in the concentration of norepinephrine at the neurovascular junction.[1][6] This enhances signaling from residual sympathetic neurons to maintain vascular tone, particularly when standing. Unlike direct α1-adrenoreceptor agonists, ampreloxetine's effect is dependent on the existing physiological release of norepinephrine. This more nuanced, modulatory approach is thought to contribute to its ability to improve orthostatic hypotension without causing a significant increase in blood pressure in the supine position.[1][2]
Q3: What are the recommended starting doses for ampreloxetine in preclinical animal models?
A3: Specific starting doses for various animal models have not been widely published. However, based on human clinical trials where a 10 mg once-daily dose was found to be effective, researchers can use allometric scaling to estimate an appropriate starting dose range for their chosen animal model.[7][8] It is crucial to conduct a dose-range finding study to determine the optimal dose that provides the desired efficacy on orthostatic blood pressure without causing adverse cardiovascular effects.
Q4: How should I monitor blood pressure in animal models during ampreloxetine administration?
A4: The gold standard for continuous and accurate blood pressure monitoring in freely moving animals is radiotelemetry.[1][2][8] This method avoids the stress artifacts associated with restraint and provides detailed data on both supine and upright blood pressure, as well as heart rate and activity levels. If telemetry is not available, non-invasive tail-cuff methods can be used, but care must be taken to minimize stress and ensure proper technique.[2]
Q5: What should I do if I observe hypertension in an animal model treated with ampreloxetine?
A5: If hypertension is observed, first verify the finding with repeated measurements. Then, consider the following:
-
Dose: The dose may be too high for the specific animal model. Consider reducing the dose or performing a more detailed dose-response study.
-
Experimental Conditions: Ensure that the animals are not stressed, as this can independently raise blood pressure. Review housing conditions, handling procedures, and the timing of measurements.
-
Concomitant Medications: If other drugs are being administered, consider the potential for drug-drug interactions that could affect blood pressure.
-
Underlying Pathology: In disease models, the underlying pathology could contribute to altered blood pressure responses.
Troubleshooting Guides
Issue 1: Unexpected Increase in Supine Blood Pressure
-
Symptom: A statistically significant and sustained increase in mean arterial pressure is observed in animals while at rest (supine) following ampreloxetine administration.
-
Possible Causes & Solutions:
-
Incorrect Dosing: The administered dose may be in the supratherapeutic range for the animal model.
-
Action: Immediately review dose calculations. If correct, initiate a dose-de-escalation study to identify a non-hypertensive dose.
-
-
Stress-Induced Hypertension: The experimental procedures may be causing stress, leading to elevated blood pressure.
-
Pharmacokinetic Differences: The animal model may metabolize ampreloxetine differently than humans, leading to higher than expected plasma concentrations.
-
Action: Conduct pharmacokinetic studies to determine the Cmax, Tmax, and half-life of ampreloxetine in the chosen animal model. Correlate plasma concentrations with blood pressure changes.
-
-
Issue 2: Lack of Efficacy in an Orthostatic Hypotension Model
-
Symptom: Ampreloxetine administration does not produce the expected increase in standing or upright blood pressure in an animal model of orthostatic hypotension.
-
Possible Causes & Solutions:
-
Insufficient Dose: The administered dose may be too low to achieve adequate norepinephrine transporter inhibition.
-
Action: Conduct a dose-escalation study to determine if a higher dose can produce the desired effect without causing adverse events.
-
-
Model-Specific Pathophysiology: The animal model of orthostatic hypotension may not be responsive to norepinephrine reuptake inhibition (e.g., if there is a profound loss of peripheral sympathetic neurons).
-
Action: Verify the mechanism of orthostatic hypotension in your model. Models with central autonomic failure but preserved peripheral neurons are expected to be more responsive.[1]
-
-
Timing of Assessment: The efficacy measurement may not be aligned with the peak plasma concentration of the drug.
-
Action: Perform pharmacokinetic analysis to determine the optimal time point for assessing the pressor effect after dosing.[5]
-
-
Data Presentation
Table 1: Summary of Ampreloxetine Effects on Blood Pressure in Human Clinical Trials
| Study Phase | Dose Range | Effect on Orthostatic Blood Pressure | Effect on Supine Blood Pressure | Reference |
| Phase 2 | 1-20 mg | Increase in standing systolic blood pressure | Minimal change | [7][8] |
| Phase 3 | 10 mg | Sustained improvement | No worsening of supine hypertension | [1][2] |
| Ambulatory BP Study | 10 mg | Not directly assessed | No worsening of overnight supine hypertension | [2][3] |
Table 2: Preclinical Dose-Response Study Design for a Novel NRI
| Parameter | Description |
| Animal Model | Rat (e.g., Sprague-Dawley) or Dog (e.g., Beagle) |
| Groups | Vehicle Control, Low Dose, Mid Dose, High Dose (n=6-8 per group) |
| Dosing Regimen | Once daily oral gavage for 7-14 days |
| Blood Pressure Monitoring | Implanted telemetry for continuous recording of systolic, diastolic, and mean arterial pressure, as well as heart rate.[1][2][5][8] |
| Orthostatic Challenge | Tilt-table test or head-up tilt before and at peak drug concentration. |
| Key Endpoints | Change from baseline in supine blood pressure, change from baseline in blood pressure response to orthostatic challenge. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Cardiovascular Safety Assessment in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Animals are acclimated for at least one week to the housing facility and handling procedures.
-
Telemetry Implantation: A pressure-transmitting catheter is surgically implanted into the abdominal aorta of each rat for telemetry-based blood pressure monitoring.[5] Animals are allowed a one-week recovery period post-surgery.
-
Dose Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose in water)
-
Group 2: Low-dose ampreloxetine (calculated based on allometric scaling from human dose)
-
Group 3: Mid-dose ampreloxetine (e.g., 3x low dose)
-
Group 4: High-dose ampreloxetine (e.g., 10x low dose)
-
-
Dosing: Animals are dosed once daily via oral gavage for 14 consecutive days.
-
Data Collection: Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously recorded via telemetry. Data is analyzed for changes in supine blood pressure (averaged over the nocturnal/inactive period) and any pressor or depressor responses.
-
Analysis: The dose-response relationship for any observed cardiovascular changes is determined. The highest dose with no significant effect on supine blood pressure is identified as the No-Observed-Adverse-Effect-Level (NOAEL) for this parameter.
Protocol 2: Efficacy Assessment in an Anesthetized Rat Model of Orthostatic Hypotension
-
Animal Model: Male Sprague-Dawley rats (300-350g).
-
Anesthesia: Anesthetize rats with a combination of chloralose, urethane, and pentobarbital to maintain a stable plane of anesthesia while preserving cardiovascular reflexes.[7]
-
Instrumentation:
-
Cannulate the carotid artery for direct blood pressure measurement.
-
Cannulate the jugular vein for drug administration.
-
Place the anesthetized rat on a tilt table that can be moved from a horizontal (0°) to a head-up (e.g., 60°) position.
-
-
Induction of Orthostatic Hypotension: Administer a ganglionic blocker such as hexamethonium or chlorisondamine to induce orthostatic hypotension.[7]
-
Experimental Procedure:
-
Record baseline blood pressure in the supine position.
-
Perform a 60° head-up tilt for 1-2 minutes and record the fall in blood pressure.
-
Return the animal to the supine position and allow blood pressure to stabilize.
-
Administer ampreloxetine intravenously at the predetermined non-hypertensive dose.
-
After a suitable interval for drug distribution, repeat the 60° head-up tilt and record the blood pressure response.
-
-
Analysis: Compare the magnitude of the orthostatic blood pressure drop before and after ampreloxetine administration to determine its efficacy in mitigating orthostatic hypotension.
Visualizations
Caption: Mechanism of Action of Ampreloxetine.
Caption: Preclinical Cardiovascular Assessment Workflow.
References
- 1. Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. IMproving Preclinical Assessment of Cardioprotective Therapies (IMPACT) criteria: guidelines of the EU-CARDIOPROTECTION COST Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Dose-response relationship of dexrazoxane for prevention of doxorubicin-induced cardiotoxicity in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rat model for predicting orthostatic hypotension during acute and chronic antihypertensive drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telemetric monitoring of blood pressure in freely moving mice: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating Ampreloxetine cross-reactivity in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ampreloxetine immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Ampreloxetine and why is it measured in immunoassays?
Ampreloxetine (developmental code name: TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] Immunoassays are critical tools for quantifying Ampreloxetine concentrations in biological samples to support pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development.
Q2: What are the common causes of inaccurate results in Ampreloxetine immunoassays?
Inaccurate results in immunoassays can stem from various factors, including:
-
Cross-reactivity: Binding of structurally similar compounds to the assay antibodies.
-
Matrix effects: Interference from components in the biological sample (e.g., plasma, urine).
-
Procedural errors: Incorrect dilutions, incubation times, or washing steps.
-
Reagent issues: Improper storage or degradation of antibodies, conjugates, or substrates.
Q3: What is cross-reactivity in the context of an Ampreloxetine immunoassay?
Cross-reactivity occurs when a substance other than Ampreloxetine, with a similar chemical structure, binds to the antibodies used in the immunoassay.[3] This can lead to falsely elevated results, as the assay detects both Ampreloxetine and the cross-reacting substance.
Q4: Which compounds are most likely to cross-react with an Ampreloxetine immunoassay?
The primary candidates for cross-reactivity are compounds with structural similarities to Ampreloxetine, particularly other norepinephrine reuptake inhibitors or molecules containing a piperidine ring and a phenyl ether group. Based on structural analysis, potential cross-reactants include:
-
Atomoxetine: Another selective norepinephrine reuptake inhibitor.[4][5]
-
Reboxetine: A selective norepinephrine reuptake inhibitor with a morpholine ring, which has some structural similarities to piperidine.[6][7][8]
-
Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI).[9][10]
-
Venlafaxine: An SNRI with a different chemical structure but a similar mechanism of action.[11][12]
-
Ampreloxetine Metabolites: The specific structures of all Ampreloxetine metabolites are not fully elucidated in the public domain, but they are potential cross-reactants. It is known that cytochrome P450 1A2 is involved in its metabolism.[6]
Troubleshooting Guide
This guide addresses common issues encountered during Ampreloxetine immunoassays.
Issue 1: Higher than Expected Ampreloxetine Concentrations
| Possible Cause | Recommended Action |
| Cross-reactivity with another administered drug. | Review the subject's medication history for co-administration of drugs with similar structures (see FAQ Q4). If a potential cross-reactant is identified, proceed with specificity testing (see Experimental Protocols). |
| Cross-reactivity with an Ampreloxetine metabolite. | Consider that metabolites may be present in the sample. Specificity testing against known major metabolites, if available, is recommended. |
| Non-specific binding. | Ensure proper blocking of the microplate wells. Optimize the concentration of the blocking buffer and incubation time. |
| Inadequate washing. | Increase the number of wash cycles or the soaking time between washes to thoroughly remove unbound components. |
Issue 2: Poor Reproducibility or High Coefficient of Variation (%CV)
| Possible Cause | Recommended Action |
| Pipetting inconsistency. | Ensure proper pipette calibration and technique. Use a multichannel pipette for adding reagents to minimize well-to-well variation. |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps. Ensure the entire plate reaches a uniform temperature before adding reagents. |
| Plate edge effects. | Avoid using the outer wells of the microplate, or ensure even temperature distribution across the plate during incubation. |
| Reagent instability. | Prepare fresh reagent solutions for each assay. Avoid repeated freeze-thaw cycles of antibodies and standards. |
Issue 3: Low or No Signal
| Possible Cause | Recommended Action |
| Incorrect reagent concentrations. | Verify the concentrations of all reagents, including capture and detection antibodies, and the standard curve. |
| Degraded enzyme conjugate or substrate. | Use fresh or properly stored enzyme conjugate and substrate. Protect the substrate from light. |
| Incorrect plate reader settings. | Ensure the correct wavelength and filter settings are used for the specific substrate. |
| Omission of a key reagent. | Double-check the assay protocol to ensure all steps were performed in the correct order and all reagents were added. |
Data Presentation: Structural Comparison of Ampreloxetine and Potential Cross-Reactants
The following table summarizes the key structural features of Ampreloxetine and other norepinephrine reuptake inhibitors that may lead to cross-reactivity.
| Compound | Chemical Structure | Key Structural Moieties | Potential for Cross-Reactivity |
| Ampreloxetine | 4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine | Piperidine ring, Phenyl ether | - |
| Atomoxetine | (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine | Phenyl ether, Propylamine chain | High |
| Reboxetine | (2R)-2-[(aR)-a-(o-ethoxyphenoxy)benzyl]morpholine | Phenyl ether, Morpholine ring | Moderate |
| Duloxetine | (+)-(S)-N-Methyl-γ-(1-naphthyloxy)-2-thiophenepropanamine | Naphthyl ether, Thiophene ring | Low to Moderate |
| Venlafaxine | (RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | Cyclohexanol ring, Phenyl group | Low |
Experimental Protocols
Protocol 1: Specificity Testing - Competitive Inhibition Assay
This protocol determines the degree of cross-reactivity of a suspected interfering compound.
Materials:
-
Ampreloxetine standard
-
Suspected cross-reacting compound
-
Ampreloxetine immunoassay kit (antibodies, plates, conjugate, substrate)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a standard curve of Ampreloxetine according to the immunoassay kit instructions.
-
Prepare a series of dilutions of the suspected cross-reacting compound in the assay buffer. The concentration range should be wide enough to observe any potential inhibition.
-
Add a fixed, mid-range concentration of Ampreloxetine to each dilution of the suspected cross-reactant.
-
Add these mixtures to the antibody-coated microplate wells.
-
Follow the standard procedure for the Ampreloxetine immunoassay (incubation, washing, addition of detection antibody and substrate).
-
Measure the signal (e.g., absorbance) using a microplate reader.
-
Calculate the percentage of cross-reactivity using the following formula: %Cross-reactivity = (Concentration of Ampreloxetine at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Protocol 2: Sample Pre-treatment to Mitigate Matrix Effects
This protocol can help reduce interference from components in the biological matrix.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Solid-phase extraction (SPE) cartridges (appropriate for the chemistry of Ampreloxetine)
-
Solvents for SPE (e.g., methanol, acetonitrile, water)
-
Centrifuge
Procedure:
-
Condition the SPE cartridge with the appropriate solvents as recommended by the manufacturer.
-
Load the biological sample onto the SPE cartridge.
-
Wash the cartridge with a solvent that will remove interfering substances but retain Ampreloxetine.
-
Elute Ampreloxetine from the cartridge using an appropriate elution solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the sample in the immunoassay buffer.
-
Analyze the reconstituted sample using the Ampreloxetine immunoassay.
Visualizations
Caption: Workflow for identifying and mitigating potential cross-reactivity in Ampreloxetine immunoassays.
Caption: Logical relationships of potential cross-reactants to Ampreloxetine based on structural similarity.
References
- 1. Ampreloxetine - Wikipedia [en.wikipedia.org]
- 2. Ampreloxetine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Reboxetine - Wikipedia [en.wikipedia.org]
- 7. Reboxetine Mesylate | C20H27NO6S | CID 127150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Duloxetine HCl | 5-HT-noradrenaline reuptake inhibitor [stressmarq.com]
- 10. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Venlafaxine - Wikipedia [en.wikipedia.org]
- 12. Venlafaxine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Validation & Comparative
A Preclinical Showdown: Ampreloxetine vs. Droxidopa in the Treatment of Neurogenic Orthostatic Hypotension
For researchers and drug development professionals, the quest for effective treatments for neurogenic orthostatic hypotension (nOH) is a critical endeavor. This guide provides a comparative analysis of two key therapeutic agents, ampreloxetine and droxidopa, focusing on their performance in preclinical models. By examining their mechanisms of action, and summarizing available preclinical data, this document aims to provide a clear, data-driven comparison to inform future research and development.
Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from autonomic nervous system dysfunction. Preclinical research plays a pivotal role in understanding the pathophysiology of nOH and in the development of novel therapeutics. This guide delves into the preclinical profiles of ampreloxetine, a norepinephrine reuptake inhibitor, and droxidopa, a norepinephrine prodrug, to elucidate their potential efficacy and mechanisms in animal models of nOH.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between ampreloxetine and droxidopa lies in their mechanisms for increasing norepinephrine (NE) availability at the neurovascular junction, the critical site for maintaining blood pressure.
Droxidopa , a synthetic amino acid prodrug, is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), which is widely distributed throughout the body.[1][2] This conversion bypasses the need for dopamine β-hydroxylase, the enzyme that is deficient in some forms of autonomic failure.[3] The newly synthesized norepinephrine then acts on adrenergic receptors to induce vasoconstriction and increase blood pressure.[2][4] Preclinical studies in rats have demonstrated the pressor effects of droxidopa, with an enhanced effect observed in sympathectomized rats, suggesting its potential in conditions of autonomic failure.[3]
Ampreloxetine (formerly TD-9855), on the other hand, acts as a selective norepinephrine reuptake inhibitor (NRI).[1][5][6][7] By blocking the norepinephrine transporter (NET), ampreloxetine increases the concentration and prolongs the duration of action of endogenously released norepinephrine in the synaptic cleft.[1] This potentiation of existing sympathetic signaling enhances vasoconstriction and helps to maintain blood pressure upon standing. Preclinical studies in rats have shown that ampreloxetine is a potent inhibitor of the norepinephrine transporter.[1]
Preclinical Data Summary
| Parameter | Ampreloxetine (TD-9855) | Droxidopa |
| Drug Class | Norepinephrine Reuptake Inhibitor (NRI) | Norepinephrine Prodrug |
| Primary Mechanism | Blocks reuptake of norepinephrine from the synaptic cleft. | Converted to norepinephrine by AADC. |
| Preclinical Models | Rat models (for transporter occupancy and selectivity) | Rat and rabbit models (for pressor effects).[3] |
| Key Preclinical Findings | Potent inhibitor of rat norepinephrine transporter (NET).[1] | Demonstrated a slow-onset, long-lasting pressor effect in rats.[3] Enhanced pressor effect in sympathectomized rats.[3] |
| Noted Effects on Blood Pressure | Expected to increase blood pressure by potentiating endogenous norepinephrine signaling. | Directly increases blood pressure through conversion to norepinephrine.[3] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental approach for evaluating these drugs in a preclinical setting, the following diagrams are provided.
References
- 1. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Droxidopa used for? [synapse.patsnap.com]
- 3. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Droxidopa? [synapse.patsnap.com]
- 5. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ampreloxetine Improves Neurogenic Orthostatic Hypotension Symptoms - - Practical Neurology [practicalneurology.com]
- 7. Theravance Biopharma Announces Ampreloxetine (TD-9855) Phase 2 Study Results Selected for Oral Presentation at 32nd European Neurology Congress :: Theravance Biopharma [theravancebiopharma.gcs-web.com]
Ampreloxetine and Atomoxetine: A Comparative Analysis of Norepinephrine Transporter Selectivity
For Researchers, Scientists, and Drug Development Professionals
Ampreloxetine and Atomoxetine are both selective norepinephrine reuptake inhibitors (NRIs) that target the norepinephrine transporter (NET). While both compounds share this primary mechanism of action, understanding their comparative selectivity is crucial for predicting their therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of their selectivity for the norepinephrine transporter, supported by available experimental data.
Quantitative Comparison of Transporter Binding Affinity and Occupancy
The selectivity of a compound for its target is a critical determinant of its pharmacological profile. The following table summarizes the available quantitative data for Ampreloxetine and Atomoxetine, focusing on their interaction with the norepinephrine transporter (NET) and other key monoamine transporters, the serotonin transporter (SERT), and the dopamine transporter (DAT).
| Compound | Transporter | Parameter | Value | Selectivity Ratio (vs. NET) | Reference |
| Atomoxetine | NET | Kᵢ (nM) | 5 | - | [1][2] |
| SERT | Kᵢ (nM) | 77 | 15.4-fold | [1][2] | |
| DAT | Kᵢ (nM) | 1451 | 290.2-fold | [1][2] | |
| Ampreloxetine | NET | In Vivo Occupancy | > 75% (at 10 mg dose) | - | [3][4] |
| SERT | In Vivo Occupancy | < 50% (at 10 mg dose) | Preferential for NET | [3][4] |
Note: The data for Atomoxetine are derived from in vitro radioligand binding assays, providing a direct measure of binding affinity (Kᵢ). In contrast, the data for Ampreloxetine are based on in vivo transporter occupancy studies in humans, which reflect the combined effects of binding affinity, pharmacokinetics, and distribution in a physiological setting. A direct head-to-head in vitro comparison of binding affinities under identical experimental conditions is not currently available in the public domain.
Mechanism of Action: Norepinephrine Transporter Inhibition
Both Ampreloxetine and Atomoxetine exert their therapeutic effects by binding to the presynaptic norepinephrine transporter and inhibiting the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Mechanism of Norepinephrine Transporter Inhibition.
Experimental Methodologies
The determination of transporter selectivity is a critical step in drug development. The primary methods employed are radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assays
This in vitro technique is used to determine the binding affinity of a compound for a specific receptor or transporter.
Objective: To quantify the affinity (Kᵢ) of a test compound for the norepinephrine, serotonin, and dopamine transporters.
General Protocol:
-
Preparation of Transporter Source: Cell membranes are prepared from cell lines (e.g., HEK293) that have been genetically engineered to express a high density of a specific human monoamine transporter (NET, SERT, or DAT).
-
Radioligand Selection: A specific radiolabeled ligand with high affinity and selectivity for the target transporter is chosen (e.g., [³H]nisoxetine for NET).
-
Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., Atomoxetine or Ampreloxetine).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, which represents the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
References
- 1. virtualibiblioteka.vu.lt [virtualibiblioteka.vu.lt]
- 2. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of ampreloxetine in symptomatic neurogenic orthostatic hypotension: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison of Ampreloxetine and Other Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of ampreloxetine (TD-9855), a novel norepinephrine reuptake inhibitor (NRI), with other established NRIs, including atomoxetine, reboxetine, and duloxetine. The information is compiled from various sources to offer a comparative overview of their pharmacological profiles.
Executive Summary
Ampreloxetine is an investigational, selective norepinephrine transporter (NET) inhibitor being developed for the treatment of symptomatic neurogenic orthostatic hypotension.[1][2] In vitro and preclinical studies have demonstrated its potency and selectivity for NET. This guide summarizes the available in vitro data to facilitate a comparative assessment against other NRIs used in research and clinical practice.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of ampreloxetine and other selected NRIs for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). It is important to note that these values are compiled from different studies and assays; therefore, direct comparisons should be made with caution due to potential inter-assay variability.
Table 1: Ampreloxetine In Vitro Potency
| Compound | Transporter | Parameter | Value | Species/System |
| Ampreloxetine (TD-9855) | NET | EC50 | 11.7 ng/mL | Rat Plasma |
| SERT | EC50 | 50.8 ng/mL | Rat Plasma | |
| NET | Projected Human EC50 | 5.5 ng/mL | Human Plasma | |
| SERT | Projected Human EC50 | 23.9 ng/mL | Human Plasma |
Source:[3]
Table 2: Comparative In Vitro Affinity and Potency of Selected NRIs
| Compound | Transporter | Ki (nM) | IC50 (nM) |
| Atomoxetine | NET | 8.30a | 5b |
| SERT | 6.1a | 77b | |
| DAT | 5.8a | - | |
| Reboxetine | NET | - | 8.5 |
| SERT | - | 6900 | |
| DAT | - | 89000 | |
| Duloxetine | NET | 7.5 | - |
| SERT | 0.8 | - | |
| DAT | 240 | - |
Experimental Protocols
The following sections describe generalized experimental methodologies for key in vitro assays used to characterize NRI activity.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This assay measures the affinity of a compound for the norepinephrine transporter by assessing its ability to displace a radiolabeled ligand that specifically binds to the transporter.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (e.g., from HEK293 cells) or synaptosomes from brain tissue are prepared.[8][9] Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.[9]
-
Assay Incubation: The membrane preparation is incubated in 96-well plates with a specific radioligand (e.g., [3H]nisoxetine) and varying concentrations of the test compound.[10][11] The incubation is typically carried out at a controlled temperature (e.g., 4°C or 30°C) for a specific duration to reach equilibrium.[9][10]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[9] The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.[9]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).[10] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine (or a fluorescent substrate) into cells expressing the norepinephrine transporter.
Methodology:
-
Cell Culture: Human cells endogenously expressing NET (e.g., SK-N-BE(2)C) or cells stably transfected with the human NET gene (e.g., HEK293-hNET) are cultured in 24- or 96-well plates.[8]
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES buffer). The cells are then pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [3H]NE) or a fluorescent substrate.[8]
-
Incubation and Termination: The cells are incubated for a defined period at a controlled temperature (e.g., room temperature or 37°C) to allow for transporter-mediated uptake.[8] The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.
-
Quantification: If a radiolabeled substrate is used, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[8] If a fluorescent substrate is used, the intracellular fluorescence is measured using a fluorescence plate reader.[12][13]
-
Data Analysis: Non-specific uptake is determined in the presence of a known potent NET inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC50 value, representing the concentration of the test compound that inhibits 50% of specific norepinephrine uptake, is determined by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of norepinephrine reuptake inhibitors and a typical experimental workflow.
Caption: Mechanism of action of Ampreloxetine as a norepinephrine reuptake inhibitor.
Caption: Generalized workflow for a norepinephrine uptake inhibition assay.
References
- 1. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
Validating Ampreloxetine's Mechanism of Action: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ampreloxetine, a selective norepinephrine reuptake inhibitor (NRI), and its mechanism of action, with a focus on validation using knockout animal models. While direct preclinical data for Ampreloxetine in such models is not publicly available, this document synthesizes information from related compounds and the established phenotype of norepinephrine transporter (NET) knockout animals to build a strong case for its mechanism. We also compare Ampreloxetine with other therapeutic alternatives for neurogenic orthostatic hypotension (nOH).
Ampreloxetine's Mechanism of Action: Targeting the Norepinephrine Transporter
Ampreloxetine is an investigational drug under development for the treatment of symptomatic nOH, particularly in patients with multiple system atrophy (MSA).[1][2] Its primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[3][4][5] The NET is a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By blocking NET, Ampreloxetine increases the concentration and prolongs the action of norepinephrine in the synapse. This enhanced noradrenergic signaling leads to increased vascular tone and a subsequent rise in blood pressure, counteracting the effects of nOH.[1]
Signaling Pathway of Norepinephrine Reuptake Inhibition
Figure 1: Mechanism of action of Ampreloxetine.
Validation of Mechanism using NET Knockout Animal Models
The most direct way to validate that a drug's effect is mediated through a specific target is to test it in an animal model where that target is absent. In the case of Ampreloxetine, the ideal model is a norepinephrine transporter (NET) knockout mouse. These mice lack the gene for NET and therefore exhibit a phenotype consistent with chronically elevated norepinephrine levels.
While no studies have been published demonstrating the effects of Ampreloxetine in NET knockout mice, the expected outcome can be inferred from the known phenotype of these animals and studies on other selective NRIs.
Expected Effects of a Selective NRI in Wild-Type vs. NET Knockout Mice
| Parameter | Wild-Type Mouse + Vehicle | Wild-Type Mouse + Selective NRI | NET Knockout Mouse + Vehicle | NET Knockout Mouse + Selective NRI (Expected) |
| Blood Pressure | Normal | Increased | Elevated | No significant change (already at maximum effect) |
| Heart Rate | Normal | Increased | Elevated | No significant change |
| Synaptic Norepinephrine Levels | Basal | Increased | Chronically Elevated | No further increase |
| Behavioral Phenotype | Normal | Altered (e.g., changes in locomotion, anxiety) | Altered (e.g., hyperactivity, anxiety-like behavior) | No significant change from baseline knockout phenotype |
Experimental Workflow for Validating NRI Mechanism
Figure 2: Experimental workflow for validating NRI mechanism.
Comparison with Alternative Therapies
Several other drugs are used to treat nOH, each with a distinct mechanism of action. A comparison with these alternatives highlights the unique properties of Ampreloxetine.
| Drug | Mechanism of Action | Preclinical Evidence in Animal Models |
| Ampreloxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Preclinical studies have demonstrated its ability to increase norepinephrine levels and impact blood pressure.[3][4] However, specific studies in knockout models are not publicly available. |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Has been shown to normalize behavioral deficits in animal models of ADHD.[6] Its effects on cardiovascular parameters are documented, but specific data in NET knockout mice is limited.[7] |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Studies in NET knockout mice have shown that the effects of reboxetine on seizure susceptibility are absent, confirming its on-target mechanism.[8] |
| Droxidopa | Norepinephrine Prodrug | Converted to norepinephrine in the body. Preclinical studies in rats have shown its pressor effects, which are enhanced in sympathectomized models.[9] |
| Midodrine | Alpha-1 Adrenergic Agonist | Acts as a direct vasoconstrictor. Preclinical studies in dogs have demonstrated its ability to attenuate decreases in blood pressure in models of postural hypotension.[10][11] |
Detailed Experimental Protocols
Cardiovascular Monitoring using Radiotelemetry in Mice
This protocol allows for the continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving mice.
Objective: To assess the chronic effects of a selective NRI on cardiovascular parameters in wild-type and NET knockout mice.
Materials:
-
Implantable telemetry transmitters (e.g., from Data Sciences International)
-
Surgical instruments for sterile surgery
-
Anesthesia machine with isoflurane
-
Receivers and data acquisition system
-
Analgesics for post-operative care
Procedure:
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Aseptically implant the telemetry transmitter, typically in a subcutaneous pocket on the flank.
-
The pressure-sensing catheter is tunneled subcutaneously and inserted into the carotid artery, with the tip advanced to the aortic arch.
-
Suture the incisions and provide post-operative analgesia.
-
-
Recovery:
-
Allow the mice to recover from surgery for at least 5-7 days before starting the experiment.
-
-
Data Acquisition:
-
House the mice individually in cages placed on top of the telemetry receivers.
-
Record baseline cardiovascular data for a set period (e.g., 24-48 hours).
-
Administer the selective NRI or vehicle according to the study design (e.g., daily oral gavage).
-
Continuously record blood pressure, heart rate, and activity levels for the duration of the study.
-
-
Data Analysis:
-
Analyze the telemetry data to determine changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate over time.
-
Compare the responses between wild-type and NET knockout mice treated with the NRI and vehicle.
-
Neurochemical Analysis of Norepinephrine Levels using HPLC
This protocol is used to quantify the concentration of norepinephrine in brain tissue, providing a direct measure of the drug's effect on neurotransmitter levels.
Objective: To measure norepinephrine levels in specific brain regions of wild-type and NET knockout mice following treatment with a selective NRI.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
C18 reverse-phase column
-
Perchloric acid
-
Mobile phase (e.g., a mixture of buffer, methanol, and an ion-pairing agent)
-
Norepinephrine standard solutions
-
Tissue homogenizer
Procedure:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus).
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen brain tissue in a solution of perchloric acid to precipitate proteins and stabilize the catecholamines.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Filter the supernatant to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the catecholamines on the C18 column using the appropriate mobile phase and flow rate.
-
Detect and quantify norepinephrine using the electrochemical detector.
-
-
Data Analysis:
-
Generate a standard curve using the norepinephrine standard solutions.
-
Calculate the concentration of norepinephrine in the tissue samples based on the standard curve.
-
Compare norepinephrine levels between the different experimental groups.
-
Conclusion
The use of knockout animal models is a powerful tool for validating the mechanism of action of a drug. Although direct evidence for Ampreloxetine in NET knockout mice is not yet in the public domain, the established phenotype of these animals and data from other selective NRIs provide a strong foundation for understanding its on-target effects. The expected lack of a significant cardiovascular response to Ampreloxetine in NET knockout mice would be the definitive experiment to confirm that its therapeutic effects are mediated through the inhibition of the norepinephrine transporter. This comparative guide provides a framework for interpreting such future data and for understanding the unique profile of Ampreloxetine in the context of other treatments for neurogenic orthostatic hypotension.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Theravance to Present Analyses of Ampreloxetine and Neurogenic Orthostatic Hypotension at the 2025 International MSA Congress [prnewswire.com]
- 3. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampreloxetine | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. Atomoxetine Reestablishes Long Term Potentiation in a Mouse Model of Attention Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of midodrine on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Cross-Validation of Ampreloxetine's Effects in Neuronal Cell Lines: A Proposed Research Guide
Disclaimer: To date, there is a notable absence of publicly available research detailing the effects of Ampreloxetine in in-vitro neuronal cell line models. The following guide is a proposed framework for the cross-validation of Ampreloxetine's effects, offering hypothetical experimental designs and data based on its known mechanism of action as a selective norepinephrine reuptake inhibitor (NRI). This document is intended to guide future research in this area.
Ampreloxetine is an investigational drug under development for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), particularly in patients with multiple system atrophy (MSA).[1][2][3] Its primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[4][5] While clinical trials have provided insights into its systemic effects, in-vitro studies using neuronal cell lines are crucial for a deeper understanding of its cellular and molecular mechanisms.
This guide proposes a comparative study of Ampreloxetine in two distinct neuronal cell lines: SH-SY5Y and PC12.
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. These cells are of human origin and endogenously express the norepinephrine transporter, making them a highly relevant model for studying the direct effects of Ampreloxetine on human neuronal cells.
-
PC12: A rat pheochromocytoma cell line that synthesizes, stores, and releases catecholamines, including norepinephrine and dopamine. This cell line is a well-established model for studying catecholaminergic neurons and their response to various pharmacological agents.
Proposed Experimental Protocols
Norepinephrine Uptake Assay
Objective: To quantify the inhibitory effect of Ampreloxetine on norepinephrine reuptake in SH-SY5Y and PC12 cells.
Methodology:
-
Cell Culture: SH-SY5Y and PC12 cells will be cultured in their respective recommended media and conditions. For differentiation, SH-SY5Y cells will be treated with retinoic acid (10 µM) for 5-7 days, while PC12 cells will be treated with nerve growth factor (NGF, 50 ng/mL) for 7-10 days.
-
Assay Procedure:
-
Differentiated cells will be seeded in 24-well plates.
-
Cells will be pre-incubated with varying concentrations of Ampreloxetine (e.g., 0.1 nM to 10 µM) or a vehicle control for 30 minutes.
-
[³H]-Norepinephrine (a radiolabeled tracer) will be added to each well and incubated for 15 minutes at 37°C.
-
The uptake will be terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Cells will be lysed, and the intracellular radioactivity will be measured using a scintillation counter.
-
Non-specific uptake will be determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) of Ampreloxetine for norepinephrine uptake will be calculated for each cell line.
Cell Viability Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of Ampreloxetine at a range of concentrations.
Methodology:
-
Cell Culture and Treatment: Differentiated SH-SY5Y and PC12 cells will be seeded in 96-well plates and treated with various concentrations of Ampreloxetine (e.g., 1 µM to 100 µM) for 24 and 48 hours.
-
MTT Assay:
-
After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution will be added to each well and incubated for 4 hours.
-
The resulting formazan crystals will be dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance will be measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability will be expressed as a percentage of the vehicle-treated control.
Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of Ampreloxetine on the phosphorylation of key proteins in signaling pathways downstream of adrenergic receptors, such as ERK1/2 and CREB.
Methodology:
-
Cell Treatment and Lysis: Differentiated cells will be treated with an effective concentration of Ampreloxetine (e.g., the calculated IC₅₀ from the uptake assay) for various time points (e.g., 15, 30, 60 minutes). Cells will then be lysed to extract total protein.
-
Western Blotting:
-
Protein concentrations will be determined using a BCA assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes will be probed with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-CREB, and total CREB. A housekeeping protein (e.g., β-actin) will be used as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies will be used for detection, and bands will be visualized using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: The band intensities will be quantified, and the ratio of phosphorylated protein to total protein will be calculated.
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the proposed experiments.
Table 1: Inhibitory Effect of Ampreloxetine on Norepinephrine Uptake
| Cell Line | Ampreloxetine IC₅₀ (nM) |
| SH-SY5Y | 5.2 |
| PC12 | 8.9 |
Table 2: Effect of Ampreloxetine on Cell Viability (% of Control)
| Concentration | SH-SY5Y (24h) | SH-SY5Y (48h) | PC12 (24h) | PC12 (48h) |
| 1 µM | 98.5 ± 4.2 | 97.1 ± 5.5 | 99.1 ± 3.8 | 98.2 ± 4.9 |
| 10 µM | 96.2 ± 5.1 | 94.8 ± 6.3 | 97.5 ± 4.5 | 95.9 ± 5.8 |
| 100 µM | 90.7 ± 7.8 | 85.3 ± 9.1 | 92.4 ± 6.9 | 88.1 ± 8.2 |
Table 3: Fold Change in Protein Phosphorylation Following Ampreloxetine Treatment
| Target Protein | Time Point | SH-SY5Y | PC12 |
| p-ERK1/2 | 15 min | 1.8 ± 0.3 | 1.5 ± 0.2 |
| 30 min | 2.5 ± 0.4 | 2.1 ± 0.3 | |
| 60 min | 1.4 ± 0.2 | 1.2 ± 0.1 | |
| p-CREB | 30 min | 2.1 ± 0.3 | 1.9 ± 0.2 |
| 60 min | 2.8 ± 0.5 | 2.4 ± 0.4 |
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed experimental workflow and the expected signaling pathway of Ampreloxetine.
References
- 1. mskcc.org [mskcc.org]
- 2. Theravance Biopharma Presents Two New Ampreloxetine Analyses in Oral Session at the American Academy of Neurology 2025 Annual Meeting :: Theravance Biopharma [investor.theravance.com]
- 3. PC12 cell line - Wikipedia [en.wikipedia.org]
- 4. Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theravance Biopharma Announces First Patient Dosed in Registrational Phase 3 Study of Ampreloxetine (TD-9855) for the Treatment of Symptomatic Neurogenic Orthostatic Hypotension :: Theravance Biopharma [investor.theravance.com]
Ampreloxetine's Selectivity Profile: A Comparative Analysis Against Dopamine and Serotonin Transporters
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ampreloxetine, a novel norepinephrine reuptake inhibitor (NRI), against the dopamine transporter (DAT) and the serotonin transporter (SERT). The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven comparison with other selective and non-selective norepinephrine reuptake inhibitors.
Executive Summary
Ampreloxetine (also known as TD-9855) is a potent and selective norepinephrine transporter (NET) inhibitor.[1] Preclinical in vitro studies have demonstrated that ampreloxetine possesses a notable selectivity for the norepinephrine transporter over the serotonin transporter, with a 4- to 10-fold greater inhibitory potency at human and rat NET compared to SERT.[1] Furthermore, ampreloxetine is reported to not inhibit the dopamine transporter (DAT).[2] This selectivity profile distinguishes it from other monoamine reuptake inhibitors and is a critical aspect of its pharmacological characterization.
Comparative Selectivity Data
The following table summarizes the in vitro binding affinities (Ki) of ampreloxetine and other relevant norepinephrine reuptake inhibitors for the dopamine transporter (DAT) and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT Ki / NET Ki) |
| Ampreloxetine (TD-9855) | No inhibition reported[2] | 4- to 10-fold less potent than at NET[1] | 4 - 10 |
| Reboxetine | >10,000 | 129 | ~117 |
| Atomoxetine | 6.1 | >1,000 | ~164 |
| Desipramine | Not available | 24.7 | Not available |
| Duloxetine | 310 | 0.8 | 0.002 |
| Venlafaxine | 2480 | 25 | 0.01 |
Note: The selectivity ratio for ampreloxetine is based on inhibitory potency in uptake assays rather than direct Ki values.
In addition to in vitro binding data, in vivo transporter occupancy studies in rats have shown plasma EC50 values for ampreloxetine of 11.7 ng/mL for NET and 50.8 ng/mL for SERT.[2] The projected human plasma EC50 values for occupancy are 5.5 ng/mL for NET and 23.9 ng/mL for SERT.[1]
Experimental Protocols
The binding affinity (Ki) and functional inhibition (IC50) of compounds for monoamine transporters are typically determined through radioligand binding assays and neurotransmitter uptake inhibition assays, respectively.
Radioligand Binding Assay for DAT and SERT
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine and serotonin transporters.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT). This is typically achieved by homogenizing the cells in a cold buffer solution and isolating the membrane fraction through centrifugation.
-
Assay Components: The assay is conducted in a multi-well plate format and includes:
-
Radioligand: A specific radioactive ligand that binds with high affinity to the target transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram or [3H]paroxetine for SERT).
-
Test Compound: A range of concentrations of the unlabeled test compound (e.g., ampreloxetine).
-
Membrane Preparation: A fixed amount of the prepared cell membranes.
-
Incubation Buffer: A buffer solution to maintain optimal pH and ionic conditions for binding.
-
-
Incubation: The components are incubated together to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake of dopamine or serotonin into cells.
Methodology:
-
Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are cultured in appropriate media.
-
Assay Setup: The cells are plated in multi-well plates and incubated until they form a confluent monolayer.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer solution.
-
Inhibition: The cells are then incubated with various concentrations of the test compound (e.g., ampreloxetine).
-
Uptake Initiation: A solution containing a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) is added to initiate the uptake process.
-
Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a known potent uptake inhibitor or by using non-transfected cells.
-
The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by analyzing the dose-response curve.
-
Visualizing Ampreloxetine's Selectivity
The following diagram illustrates the selectivity profile of ampreloxetine, highlighting its primary target and its differential activity at the dopamine and serotonin transporters.
Caption: Ampreloxetine's monoamine transporter selectivity profile.
References
Assessing the Blood-Brain Barrier Penetration of Ampreloxetine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. Ampreloxetine (also known as TD-9855), a selective norepinephrine reuptake inhibitor (NRI), is under investigation for neurogenic orthostatic hypotension (nOH), a condition often associated with neurodegenerative diseases. This guide provides a comparative assessment of the BBB penetration of Ampreloxetine, with supporting data from preclinical and clinical studies, and contrasts its performance with other NRIs, namely atomoxetine and reboxetine.
Quantitative Assessment of Blood-Brain Barrier Penetration
The following table summarizes the available quantitative data on the BBB penetration and CNS target engagement of Ampreloxetine and its comparators. It is important to note that different experimental methodologies were used for each compound, which should be considered when making direct comparisons.
| Compound | Method | Species | Key Parameter | Value | Interpretation | Reference |
| Ampreloxetine (TD-9855) | Positron Emission Tomography (PET) with [¹¹C]-(S,S)-methylreboxetine | Human | Plasma EC₅₀ for NET Occupancy | 1.21 ng/mL | Demonstrates target engagement in the CNS, indicating sufficient BBB penetration to interact with the norepinephrine transporter. | [1] |
| Atomoxetine | In Vivo Microdialysis | Rat | Brain Extracellular Fluid to Unbound Plasma Concentration Ratio (C(ECF)/C(uP)) | 0.7 | Indicates high penetration of the BBB and predominantly passive transport. | [2] |
| Reboxetine | In Vivo Microdialysis | Rat | Increase in extracellular Noradrenaline in Prefrontal Cortex | 181 ± 30% (at 5 mg/kg, i.p.) | Implies significant BBB penetration to exert a pharmacodynamic effect on CNS neurotransmitter levels. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data presented.
Positron Emission Tomography (PET) for Ampreloxetine CNS Transporter Occupancy
This protocol is based on the methodology described by Smith et al. (2014) for the assessment of norepinephrine transporter (NET) occupancy by Ampreloxetine in the human brain.
Objective: To determine the relationship between Ampreloxetine plasma concentration and the occupancy of NET in the human brain using PET imaging.
Materials:
-
Ampreloxetine (oral administration)
-
PET Radiotracer for NET: [¹¹C]-(S,S)-methylreboxetine
-
PET scanner
-
Arterial line for blood sampling
-
HPLC system for radiometabolite analysis
Procedure:
-
Subject Preparation: Healthy male volunteers are recruited. An arterial line is inserted for serial blood sampling.
-
Baseline PET Scan: A baseline PET scan is performed prior to Ampreloxetine administration. The radiotracer, [¹¹C]-(S,S)-methylreboxetine, is injected intravenously, and dynamic PET imaging is conducted for 90-120 minutes. Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites.
-
Ampreloxetine Administration: A single oral dose of Ampreloxetine is administered.
-
Post-dose PET Scan: At a specified time after Ampreloxetine administration, a second PET scan is performed using the same procedure as the baseline scan.
-
Data Analysis:
-
PET images are reconstructed and co-registered with a structural MRI for anatomical reference.
-
Time-activity curves are generated for various brain regions of interest (e.g., thalamus, brainstem).
-
The binding potential (BP_ND) of the radiotracer is calculated for each region of interest using a suitable kinetic model (e.g., multilinear reference tissue model).
-
NET occupancy is calculated as the percentage reduction in BP_ND after Ampreloxetine administration compared to the baseline scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline] * 100
-
The relationship between plasma concentration of Ampreloxetine and NET occupancy is then modeled to determine the EC₅₀.
-
In Vivo Microdialysis for Atomoxetine Brain Penetration
This protocol is a representation of the methodology used by Kielbasa et al. (2009) to assess the brain penetration of atomoxetine in rats.
Objective: To measure the unbound concentration of atomoxetine in the brain extracellular fluid (ECF) and compare it to the unbound concentration in plasma to determine the extent of BBB penetration.
Materials:
-
Atomoxetine
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
LC-MS/MS system for sample analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, atomoxetine is administered (e.g., intravenously or intraperitoneally).
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Blood samples are collected concurrently from a cannulated vessel (e.g., femoral artery).
-
-
Sample Analysis:
-
The concentration of atomoxetine in the dialysate and plasma samples is determined by LC-MS/MS.
-
The unbound fraction of atomoxetine in plasma (fu,p) is determined using an appropriate method (e.g., equilibrium dialysis).
-
-
Data Analysis:
-
The in vivo recovery of the microdialysis probe is determined using the retrodialysis method.
-
The unbound concentration of atomoxetine in the brain ECF (C_ECF) is calculated by correcting the dialysate concentration for the in vivo recovery.
-
The unbound plasma concentration (C_uP) is calculated by multiplying the total plasma concentration by the unbound fraction (fu,p).
-
The brain ECF to unbound plasma concentration ratio (C(ECF)/C(uP)) is then calculated.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Action of Ampreloxetine at the Synapse.
Caption: Workflow for a PET Occupancy Study.
Caption: Workflow for an In Vivo Microdialysis Study.
References
- 1. Preclinical to clinical translation of CNS transporter occupancy of TD-9855, a novel norepinephrine and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis evaluation of atomoxetine brain penetration and central nervous system pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo potentiation of reboxetine and citalopram effect on extracellular noradrenaline in rat brain by α2-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Clinical Efficacy of Ampreloxetine in MSA Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for replicating the clinical trial findings of Ampreloxetine, a selective norepinephrine reuptake inhibitor, in animal models of Multiple System Atrophy (MSA). Given the current lack of published preclinical studies specifically investigating Ampreloxetine for neurogenic orthostatic hypotension (nOH) in MSA animal models, this document outlines a strategy based on established MSA models, alternative but mechanistically similar compounds, and relevant experimental protocols.
Clinical Trial Findings: Ampreloxetine for nOH in MSA
Ampreloxetine has shown promise in clinical trials for treating symptomatic neurogenic orthostatic hypotension (nOH), a common and debilitating symptom in individuals with MSA. The primary mechanism of Ampreloxetine is the inhibition of the norepinephrine transporter, leading to increased synaptic availability of norepinephrine and subsequent enhancement of vasoconstriction to maintain blood pressure upon standing.[1]
Several Phase 3 clinical trials, including the REDWOOD (Study 0170) and the ongoing CYPRESS study, have evaluated the efficacy and safety of Ampreloxetine.[2][3] A key finding from a pre-specified subgroup analysis of the REDWOOD study was that the beneficial effects of Ampreloxetine on nOH symptoms were largely driven by the MSA patient population.[3]
Table 1: Summary of Key Clinical Trial Results for Ampreloxetine in MSA-associated nOH
| Clinical Trial | Key Efficacy Endpoint | Result in MSA Subgroup | p-value | Reference |
| REDWOOD (Study 0170) | Orthostatic Hypotension Symptom Assessment (OHSA) composite score | -1.6 point difference favoring Ampreloxetine over placebo | 0.0056 | [2] |
| Orthostatic Hypotension Questionnaire (OHQ) composite score | -1.2 point difference favoring Ampreloxetine over placebo | 0.0250 | [2] | |
| 3-minute standing systolic blood pressure | 15.7 mmHg higher with Ampreloxetine compared to placebo | 0.0157 | [2] | |
| Reduction in odds of treatment failure | 72% reduction with Ampreloxetine compared to placebo | - | [3] |
Replicating Findings in Animal Models: A Proposed Framework
Direct replication of Ampreloxetine's clinical efficacy in MSA animal models has not yet been reported in peer-reviewed literature. However, a robust framework for such studies can be constructed using existing transgenic mouse models of MSA that exhibit autonomic dysfunction and by potentially utilizing alternative norepinephrine reuptake inhibitors that have been evaluated preclinically in other contexts.
Recommended Animal Models
The most relevant animal models for these studies are transgenic mice that overexpress human alpha-synuclein in oligodendrocytes, the pathological hallmark of MSA. These models recapitulate key features of the disease, including motor deficits and, importantly, autonomic dysfunction.
Table 2: Comparison of Recommended MSA Animal Models for nOH Studies
| Model | Promoter | Key Features | Relevant Phenotypes for nOH Studies |
| PLP-α-syn | Proteolipid Protein (PLP) | Progressive motor deficits, glial cytoplasmic inclusion (GCI)-like pathology, neurodegeneration in autonomic centers. | Cardiovascular autonomic failure, impaired baroreflex sensitivity.[4] |
| MBP-hα-syn | Myelin Basic Protein (MBP) | Expression of human alpha-synuclein in oligodendrocytes, motor and neuropathological alterations similar to MSA. | While primarily characterized for motor deficits, autonomic dysfunction is a likely but less characterized feature.[5][6] |
Alternative Therapeutic Agents for Preclinical Comparison
In the absence of direct preclinical data for Ampreloxetine in MSA models, other norepinephrine reuptake inhibitors can be used as comparators to validate the therapeutic concept. Atomoxetine is a relevant candidate due to its similar mechanism of action and its clinical evaluation for nOH in patients with α-synucleinopathies.[7]
Table 3: Potential Alternative Norepinephrine Reuptake Inhibitors for Preclinical MSA Studies
| Compound | Mechanism of Action | Existing Preclinical/Clinical Data Relevant to nOH |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor | Clinically shown to increase systolic blood pressure and improve nOH symptoms, particularly in patients with central autonomic failure like MSA.[7] Preclinical studies have demonstrated its ability to reduce hyperactive/impulsive behaviors in mouse models.[8] |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor | Investigated in various preclinical models for its effects on the noradrenergic system. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (with some NRI activity at higher doses) | Shown to ameliorate motor and neuropathological deficits in the MBP-hα-syn mouse model of MSA, though its effects on nOH were not reported.[6] |
Experimental Protocols
Induction and Confirmation of MSA-like Pathology and Autonomic Dysfunction
The experimental workflow should begin with the characterization of the chosen transgenic mouse model to confirm the development of MSA-like pathology and autonomic dysfunction.
Assessment of Neurogenic Orthostatic Hypotension
A key challenge in replicating nOH in mice is the postural change. While a head-up tilt table is the gold standard in humans, non-invasive methods are more practical for mice. The tail-cuff method for blood pressure measurement is a well-established technique. To mimic orthostatic stress, measurements can be taken before and after a brief period of gentle inversion or tilting of the restraint tube.
Detailed Protocol for nOH Assessment using Tail-Cuff Plethysmography:
-
Acclimatization: Acclimate mice to the restraint tubes and warming platform for 5-7 days prior to the experiment to minimize stress-induced blood pressure fluctuations.[9]
-
Baseline Measurement: Place the mouse in the restrainer on the warming platform (34-36°C) to ensure vasodilation of the tail artery. Allow a 10-15 minute stabilization period.
-
Blood Pressure Recording: Using a computerized tail-cuff system, obtain a series of 10-15 blood pressure and heart rate measurements to establish a stable baseline.[10]
-
Orthostatic Challenge: Gently tilt the restrainer to a 45-60 degree head-up position for 1-2 minutes.
-
Post-Challenge Measurement: Immediately following the tilt, return the mouse to the horizontal position and acquire another series of blood pressure and heart rate measurements.
-
Data Analysis: Calculate the change in systolic and diastolic blood pressure from baseline to post-challenge to assess the degree of orthostatic hypotension.
Therapeutic Intervention and Efficacy Evaluation
This phase involves administering the therapeutic agent and evaluating its effect on nOH and other MSA-related pathologies.
Signaling Pathways
Ampreloxetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET) in the synaptic cleft of postganglionic sympathetic neurons. In MSA, there is a relative sparing of these peripheral neurons, while the central autonomic neurons degenerate. By blocking norepinephrine reuptake, Ampreloxetine increases the concentration and duration of action of norepinephrine at the neurovascular junction, enhancing adrenergic signaling and promoting vasoconstriction to counteract the orthostatic drop in blood pressure.
The interaction between alpha-synuclein pathology and norepinephrine signaling is complex. Overexpression of alpha-synuclein may impair norepinephrine synthesis and release.[11][12]
References
- 1. youtube.com [youtube.com]
- 2. Anatomy, Autonomic Nervous System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Impaired Baroreflex Function in Mice Overexpressing Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. libcatalog.usc.edu [libcatalog.usc.edu]
- 6. Fluoxetine Ameliorates Behavioral and Neuropathological Deficits in a Transgenic Model Mouse of α-synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Atomoxetine for the Treatment of Neurogenic Orthostatic Hypotension in Patients With Alpha-synucleinopathies: A Systematic Review of Randomized Controlled Trials and a Focus-Group Discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atomoxetine reduces hyperactive/impulsive behaviours in neurokinin-1 receptor ‘knockout’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. α-Synuclein and Noradrenergic Modulation of Immune Cells in Parkinson’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ampreloxetine (TFA): A Procedural Guide for Laboratory Professionals
Ampreloxetine trifluoroacetate (TFA) is an investigational small molecule drug that acts as a norepinephrine reuptake inhibitor.[1][2][3] As with any chemical compound used in research and development, proper disposal is crucial to ensure personnel safety and minimize environmental impact. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ampreloxetine (TFA) in a laboratory setting.
While a specific Safety Data Sheet (SDS) for Ampreloxetine TFA was not located, an SDS for Ampreloxetine indicates it is not classified as a hazardous substance or mixture.[4] However, due to the presence of the trifluoroacetate (TFA) salt, which is known for its environmental persistence, precautionary disposal measures are warranted.
Key Chemical and Safety Data
A summary of the available data for Ampreloxetine and its common salt forms is presented below.
| Property | Ampreloxetine (Free Base) | Ampreloxetine hydrochloride | This compound |
| Synonyms | TD-9855 | TD-9855 hydrochloride | TD-9855 TFA |
| Molecular Formula | C₁₈H₁₈F₃NO | C₁₈H₁₉ClF₃NO | Not specified |
| Molecular Weight | 321.34 g/mol | 357.8 g/mol | Not specified |
| CAS Number | 1227056-84-9 | 1227056-87-2 | 1227056-85-0 |
| Hazard Classification | Not a hazardous substance or mixture[4] | Not specified | Not specified |
Disposal Procedure for Ampreloxetine (TFA)
The following procedure is based on general best practices for the disposal of non-hazardous chemical waste and unused medicines, with special consideration for the TFA component.
Step 1: Deactivation (Recommended for Solutions)
For solutions of Ampreloxetine (TFA), it is prudent to deactivate the compound before disposal. A common laboratory practice for amine-containing compounds is treatment with a solution of sodium hypochlorite (bleach).
Experimental Protocol: Deactivation of Ampreloxetine (TFA) Solution
-
Preparation: Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: If the Ampreloxetine (TFA) solution is concentrated, dilute it with water to a concentration of less than 1 mg/mL.
-
Neutralization (Optional but Recommended): If the solution is acidic due to the TFA salt, neutralize it to a pH of approximately 7 using a suitable base (e.g., 1M sodium hydroxide). Monitor the pH using pH paper or a calibrated pH meter.
-
Oxidation: Slowly add a 5% sodium hypochlorite solution (household bleach) in a 1:1 volume ratio to the Ampreloxetine (TFA) solution. Stir the mixture at room temperature for at least 4 hours to ensure complete degradation.
-
Quenching: After the reaction is complete, quench any remaining hypochlorite by adding a saturated solution of sodium bisulfite until the solution no longer tests positive for oxidants (e.g., using potassium iodide-starch paper).
-
Final pH Adjustment: Check the pH of the final solution and adjust it to be between 6 and 8.
-
Aqueous Waste Disposal: The resulting solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous aqueous waste.
Step 2: Disposal of Solid Ampreloxetine (TFA)
For solid Ampreloxetine (TFA), the primary goal is to render it non-recoverable and dispose of it in a manner that prevents environmental release.
-
Render Unusable: Mix the solid Ampreloxetine (TFA) with an inert and undesirable substance, such as used coffee grounds, cat litter, or dirt.[5][6] This makes the compound less appealing to children and pets and unrecognizable to anyone who might go through the trash.[5]
-
Containment: Place the mixture in a sealable container, such as a resealable plastic bag or an empty, non-recyclable container with a lid.[5][7]
-
Disposal: The sealed container can then be disposed of in the regular municipal solid waste (trash).[5][6]
Step 3: Disposal of Empty Containers
-
Decontamination: Rinse the empty container that held the Ampreloxetine (TFA) three times with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate and treat it as chemical waste.
-
Label Removal: To protect proprietary information and prevent misuse, remove or deface the label on the original container.[5][6]
-
Disposal: The decontaminated and unlabeled container can then be disposed of in the appropriate recycling or trash stream.
Logical Workflow for Ampreloxetine (TFA) Disposal
The following diagram illustrates the decision-making process for the proper disposal of Ampreloxetine (TFA).
General Safety Precautions
-
Always consult local regulations: Disposal regulations can vary. Ensure that your procedures are in compliance with your institution's and local authority's guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves, when handling any chemical.
-
Ventilation: Perform all deactivation procedures in a well-ventilated chemical fume hood.
-
Avoid flushing: Do not dispose of untreated Ampreloxetine (TFA) down the drain or toilet.[7] This is to prevent the release of active pharmaceutical ingredients into the aquatic environment.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Ampreloxetine (TFA). This approach not only protects personnel but also upholds the principles of good laboratory practice and environmental stewardship.
References
Personal protective equipment for handling Ampreloxetine (TFA)
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling Ampreloxetine (TFA). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper disposal.
Hazard Identification and General Precautions
According to the Safety Data Sheet (SDS) from MedChemExpress, the chemical, physical, and toxicological properties of Ampreloxetine (TFA) have not been thoroughly investigated. Therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance. General laboratory safety protocols for handling potent active pharmaceutical ingredients (APIs) should be strictly followed.
Key precautions include:
-
Avoiding contact with skin, eyes, and clothing.
-
Preventing the formation of dust and aerosols.
-
Ensuring adequate ventilation, preferably within a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Due to the unevaluated toxicological profile of Ampreloxetine (TFA), a comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side-shields or goggles | Nitrile gloves (double-gloving recommended) | Not required if handled in a certified chemical fume hood | Laboratory coat |
| Handling solutions (outside a fume hood) | Chemical safety goggles | Nitrile gloves | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Laboratory coat |
| Cleaning spills | Chemical safety goggles or face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with an organic vapor cartridge | Chemical-resistant apron or coveralls over a laboratory coat |
| Waste disposal | Safety glasses with side-shields or goggles | Nitrile gloves | Not typically required if waste containers are properly sealed | Laboratory coat |
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear the appropriate PPE as outlined in the table above.
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal:
All waste containing Ampreloxetine (TFA) and Trifluoroacetic acid (TFA) must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "Ampreloxetine (TFA) waste."
-
Segregation: Keep Ampreloxetine (TFA) waste separate from other waste streams to avoid incompatible chemical reactions.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not pour down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of Ampreloxetine (TFA) in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
